Apigenin 7-O-methylglucuronide
Description
Properties
Molecular Formula |
C22H20O11 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m1/s1 |
InChI Key |
XXKIWCKZQFBXIR-JPVHLGFFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Apigenin 7-O-methylglucuronide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to Apigenin (B1666066) 7-O-methylglucuronide, a flavonoid of significant interest to researchers, scientists, and drug development professionals. This document details the known botanical origins of this compound, outlines its biosynthetic pathway, and presents detailed methodologies for its extraction and isolation.
Natural Sources of Apigenin 7-O-methylglucuronide
This compound has been identified in a select number of plant species. The primary documented sources include:
While the presence of this specific compound is confirmed in these plants, quantitative data regarding its concentration remains limited in publicly available literature. The most detailed research to date has focused on the isolation of a closely related compound, apigenin-7-O-β-D-glucuronide methyl ester, from the leaves of Manilkara zapota[2][3]. Further quantitative analysis is required to establish the concentration of this compound in these and other potential botanical sources.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process originating from the general phenylpropanoid pathway. The core apigenin structure is first synthesized and subsequently modified by specific enzymes to yield the final compound.
The proposed biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-Coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of the apigenin aglycone. The final steps involve the attachment of a glucuronic acid moiety and a methyl group, catalyzed by specific transferase enzymes.
Experimental Protocols
Extraction and Isolation of Apigenin-7-O-β-D-glucuronide methyl ester from Manilkara zapota Leaves
The following protocol is based on the methodology described by Kamalakararao et al. (2017) for the isolation of apigenin-7-O-β-D-glucuronide methyl ester from the leaves of Manilkara zapota[2][3].
3.1.1. Plant Material and Extraction
-
Collect fresh leaves of Manilkara zapota.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the leaves in the shade at room temperature for 10-15 days.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
-
Macerate the powdered leaves with 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
3.1.2. Fractionation
-
Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Collect and concentrate each fraction using a rotary evaporator.
3.1.3. Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Pool the fractions showing similar TLC profiles.
-
Further purify the pooled fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).
3.1.4. Structure Elucidation
The structure of the isolated compound can be confirmed using spectroscopic techniques such as:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: To elucidate the detailed structure of the molecule.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the concentration of this compound in its known natural sources. The research on Manilkara zapota focused on the isolation and structural elucidation of apigenin-7-O-β-D-glucuronide methyl ester, without reporting the final yield or concentration in the plant material[2][3]. Further research employing validated analytical methods, such as HPLC or LC-MS/MS, is necessary to quantify the levels of this compound in Origanum vulgare, Dodecadenia grandiflora, Erigeron annuus, and Manilkara zapota.
| Plant Source | Part Used | Compound | Concentration/Yield | Reference |
| Manilkara zapota | Leaves | Apigenin-7-O-β-D-glucuronide methyl ester | Not Reported | [2][3] |
| Origanum vulgare | Aerial parts | This compound | Not Reported | [1] |
| Dodecadenia grandiflora | - | This compound | Not Reported | [1] |
| Erigeron annuus | - | This compound | Not Reported | [1] |
Table 1: Summary of Natural Sources and Available Quantitative Data for this compound and its Ester.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and biosynthesis of this compound. While several plant sources have been identified, there is a clear need for quantitative studies to determine the concentration of this compound in these botanicals. The provided experimental protocol for the isolation of a closely related ester from Manilkara zapota serves as a valuable starting point for researchers aiming to isolate and quantify this compound from various natural matrices. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production in plants or microbial systems. This information is critical for advancing research into the pharmacological properties and potential therapeutic applications of this promising flavonoid.
References
A Technical Guide to the Chemical Synthesis of Apigenin 7-O-methylglucuronide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible chemical synthesis pathway for Apigenin (B1666066) 7-O-methylglucuronide, a significant metabolite of the dietary flavonoid apigenin. This document provides comprehensive experimental protocols, data presentation in tabular format, and logical diagrams to facilitate understanding and replication by researchers in drug development and medicinal chemistry.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone (B191248) with a wide range of documented biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Following ingestion, apigenin undergoes extensive metabolism, with glucuronidation being a primary Phase II conjugation reaction. The resulting metabolites, such as Apigenin 7-O-methylglucuronide, are crucial for understanding the bioavailability, pharmacokinetics, and in vivo mechanisms of action of apigenin. The limited commercial availability of this specific metabolite necessitates its chemical synthesis to enable further pharmacological studies.
This guide outlines a multi-step synthetic approach, commencing with the regioselective protection of apigenin's hydroxyl groups, followed by a Koenigs-Knorr glucuronidation, and concluding with a final deprotection sequence.
Overall Synthetic Pathway
The proposed synthesis of this compound is a four-step process. The key stages involve the selective protection of the more acidic 5- and 4'-hydroxyl groups of apigenin, followed by the glycosylation of the remaining 7-hydroxyl group. The subsequent removal of the protecting groups on the glucuronic acid moiety and the apigenin backbone yields the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Regioselective Protection of Apigenin (Synthesis of 5,4'-di-O-benzyl-apigenin)
To achieve selective glucuronidation at the 7-position, the more reactive 5- and 4'-hydroxyl groups must be protected. Benzyl (B1604629) ethers are suitable protecting groups due to their stability under various reaction conditions and their susceptibility to removal by catalytic hydrogenation. The lower reactivity of the 7-hydroxyl group compared to the 4'-hydroxyl, and the intramolecular hydrogen bonding of the 5-hydroxyl group, can be exploited for regioselective protection.
Methodology:
-
Dissolution: Suspend Apigenin (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzyl Bromide: Add benzyl bromide (BnBr, 2.2 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford 5,4'-di-O-benzyl-apigenin.
| Parameter | Value |
| Starting Material | Apigenin |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Anhydrous DMF |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-70% |
Step 2: Koenigs-Knorr Glucuronidation
The Koenigs-Knorr reaction is a classic and reliable method for glycosidic bond formation. In this step, the protected apigenin is reacted with a protected glucuronic acid donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, in the presence of a silver salt promoter.
Methodology:
-
Preparation: To a solution of 5,4'-di-O-benzyl-apigenin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add freshly prepared silver(I) carbonate (Ag₂CO₃, 2.0 eq) and activated molecular sieves (4 Å).
-
Addition of Glycosyl Donor: Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq) in anhydrous DCM dropwise to the mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir in the dark for 12-24 hours. Monitor the reaction by TLC.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad with DCM and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the protected glucuronide.
| Parameter | Value |
| Starting Material | 5,4'-di-O-benzyl-apigenin |
| Glycosyl Donor | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate |
| Promoter | Silver(I) carbonate |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 12-24 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 50-60% |
Step 3 & 4: Deprotection
The final steps involve the removal of the acetyl groups from the glucuronide moiety and the benzyl groups from the apigenin backbone. This is typically achieved in a two-step sequence.
Step 3: Deacetylation (Zemplén Conditions)
Methodology:
-
Dissolution: Dissolve the protected glucuronide from Step 2 in anhydrous methanol (B129727).
-
Addition of Base: Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) solution in methanol at 0°C.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺).
-
Filtration and Concentration: Filter the resin and concentrate the methanolic solution under reduced pressure. The crude product can be used directly in the next step.
Step 4: Debenzylation (Catalytic Hydrogenation)
Methodology:
-
Dissolution: Dissolve the deacetylated product from Step 3 in a mixture of methanol and ethyl acetate.
-
Addition of Catalyst: Add Palladium on charcoal (Pd/C, 10 wt. %) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filtration and Concentration: Filter the catalyst through a pad of Celite® and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the final product by preparative HPLC or crystallization to obtain this compound.
| Parameter | Value |
| Starting Material | Protected Glucuronide from Step 2 |
| Deprotection Reagents | Sodium methoxide (Step 3), H₂/Pd-C (Step 4) |
| Solvents | Methanol, Ethyl Acetate |
| Reaction Time | 1-2 hours (Step 3), 12-24 hours (Step 4) |
| Temperature | Room Temperature |
| Overall Yield (2 steps) | 70-80% |
Data Summary
The following table summarizes the expected molecular weights of the key compounds in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Apigenin | C₁₅H₁₀O₅ | 270.24 |
| 5,4'-di-O-benzyl-apigenin | C₂₉H₂₂O₅ | 450.49 |
| Protected Glucuronide | C₄₂H₃₈O₁₄ | 774.74 |
| This compound | C₂₂H₂₀O₁₁ | 460.39 |
Logical Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Detailed workflow for the synthesis of this compound.
Disclaimer: This document provides a proposed synthetic route based on established chemical principles for flavonoid glycosylation. The reaction conditions and yields are estimates and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
Physical and chemical properties of Apigenin 7-O-methylglucuronide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) 7-O-methylglucuronide is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. As a derivative of apigenin, a well-researched flavone (B191248) with known anti-inflammatory, antioxidant, and anticancer properties, Apigenin 7-O-methylglucuronide is of significant interest to the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for isolation and characterization, and the known signaling pathways associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental studies, others are predicted values due to the limited availability of comprehensive experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₁ | [1][2] |
| Molecular Weight | 460.39 g/mol | [2] |
| Melting Point | 155-158 °C (for Apigenin 7-O-β-D-glucuronide methyl ester) | [3] |
| Boiling Point | Not experimentally determined. Flavonoid glycosides are heat-sensitive and may decompose at high temperatures. Extraction under vacuum can be employed. | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, Pyridine, Methanol, and Ethanol.[3] Slightly soluble in water. | |
| pKa (Strongest Acidic) | ~2.74 (Predicted for Apigenin 7-O-glucuronide) | [5] |
| Appearance | Yellow powder | [6] |
| UV-Vis (λmax) | 267, 335 nm (in Methanol for Apigenin 7-O-glucuronide) | [7] |
Experimental Protocols
Isolation and Purification from Plant Material (General Protocol)
This protocol is a generalized procedure based on methods used for the isolation of apigenin glycosides from plant sources.
1. Extraction:
-
Air-dried and powdered plant material (e.g., leaves of Manilkara zapota) is extracted with a suitable solvent, such as ethyl acetate or methanol, using methods like maceration or Soxhlet extraction.[8]
2. Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.[9]
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
3. Purification:
-
Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% formic acid, is used for elution.[10][11]
Workflow for Isolation and Purification:
Caption: General workflow for the isolation and purification of this compound.
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[3]
-
The chemical shifts (δ) are reported in ppm relative to the solvent peak. These spectra are crucial for elucidating the chemical structure, including the position of the methyl and glucuronide moieties.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Synthesis (Plausible Biosynthesis Pathway)
1. Conversion of Naringenin (B18129) to Apigenin:
-
The flavanone (B1672756) naringenin can be converted to the flavone apigenin using the enzyme flavone synthase (FNS).
2. Methylation of Apigenin:
-
A flavone 7-O-methyltransferase can then catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the 7-hydroxyl group of apigenin, yielding 7-O-methylapigenin (genkwanin).
3. Glucuronidation:
-
Finally, a UDP-glucuronosyltransferase (UGT) can transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the appropriate position on the 7-O-methylapigenin backbone.
Biosynthesis Pathway Diagram:
Caption: Plausible biosynthesis pathway for this compound.
Signaling Pathways
Apigenin and its glycosides, including Apigenin 7-O-glucuronide, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
Apigenin 7-O-glucuronide has been demonstrated to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which are key components of the MAPK signaling cascade.[3] This inhibition leads to a downstream reduction in the inflammatory response.
MAPK Signaling Inhibition Diagram:
Caption: Inhibition of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
Apigenin glycosides have been shown to inhibit the activation of the NF-κB pathway.[2] This is achieved by preventing the degradation of the inhibitor of κB (IκB), which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This sequestration of NF-κB in the cytoplasm prevents the transcription of pro-inflammatory genes.
NF-κB Signaling Inhibition Diagram:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a flavonoid derivative with significant potential for further investigation. This guide has provided a consolidated overview of its known physical and chemical properties, methodologies for its study, and its interaction with key cellular signaling pathways. While there are still gaps in the experimental data for certain properties, the information compiled here serves as a solid foundation for future research and development endeavors in the fields of medicinal chemistry and pharmacology. The elucidation of its precise mechanisms of action and the development of efficient synthesis methods will be crucial steps in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin-7-glycoside prevents LPS-induced acute lung injury via downregulation of oxidative enzyme expression and protein activation through inhibition of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Apigenin 7-glucoside synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological Activity of Apigenin 7-O-methylglucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Its glycosidic forms, which often exhibit altered bioavailability and bioactivity, are of particular interest in drug discovery and development. This technical guide focuses on the biological activities of a specific derivative, Apigenin 7-O-methylglucuronide, providing a comprehensive overview of its effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Quantitative Data on Biological Activities
The biological efficacy of this compound and its related compounds has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency in different biological assays.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Parameter Measured | Treatment/Stimulus | Concentration/Dose | % Inhibition / IC50 | Reference |
| Apigenin 7-O-β-D-glucuronide | RAW 264.7 macrophages | Nitric Oxide (NO) Production | LPS | 100 µM | Significant Inhibition | [1] |
| Apigenin 7-O-β-D-glucuronide | RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | LPS | 100 µM | Significant Inhibition | [1] |
| Apigenin 7-O-β-D-glucuronide | RAW 264.7 macrophages | TNF-α Production | LPS | 100 µM | Significant Inhibition | [1] |
| Apigenin-7-O-β-D-glucuronide methyl ester | RAW 264.7 macrophages | IL-1β Production | LPS | 50 µg/ml | Significant Inhibition | [2] |
| Apigenin-7-O-β-D-glucuronide methyl ester | RAW 264.7 macrophages | IL-1β Production | LPS | 100 µg/ml | Significant Inhibition | [2] |
| Apigenin-7-O-β-D-glucuronide methyl ester | RAW 264.7 macrophages | TNF-α Production | LPS | 50 µg/ml | Significant Inhibition | [3] |
| Apigenin-7-O-β-D-glucuronide methyl ester | RAW 264.7 macrophages | TNF-α Production | LPS | 100 µg/ml | Significant Inhibition | [3] |
| Apigenin-7-O-β-D-glucuronide methyl ester | Enzyme Assay | 5-LOX Activity | - | IC50 | Dose-dependent inhibition | [2] |
| Apigenin-7-O-β-D-glucuronide methyl ester | Enzyme Assay | COX-2 Activity | - | IC50 | Dose-dependent inhibition | [2] |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | Parameter Measured | Concentration/Dose | % Cell Viability / IC50 | Reference |
| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | Cell Viability | 1, 5, 10, 50, 100 µg/ml | IC50: 40.17 µg/ml | [4][5] |
| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | Cell Viability | 100 µg/ml | 70.37% | [4][5] |
| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | COX-2 mRNA Expression | 50 µg/ml | -2.5 fold change | [6] |
| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | COX-2 mRNA Expression | 100 µg/ml | -10.31 fold change | [6] |
Table 3: In Vivo Anti-inflammatory and Protective Effects
| Compound | Animal Model | Parameter Measured | Dosing | Effect | Reference |
| Apigenin 7-O-β-D-glucuronide | Mice (LPS-induced endotoxin (B1171834) shock) | Survival | 5 or 10 mg/kg | Improved survival | [1] |
| Apigenin-7-O-β-D-glucuronide methyl ester | Rat (Carrageenan-induced paw edema) | Paw Edema | - | Significant Inhibition | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways, as well as the PI3K/Akt signaling cascade.
MAPK/AP-1 Signaling Pathway
In response to inflammatory stimuli such as Lipopolysaccharide (LPS), Apigenin 7-O-β-D-glucuronide has been shown to inhibit the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK).[7] This, in turn, prevents the nuclear translocation of c-Jun, a key component of the AP-1 transcription factor.[7] The inhibition of AP-1 activation leads to the downregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[7]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Apigenin and its analogues have been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[4][8][9] By inhibiting the phosphorylation of Akt and downstream targets like mTOR, this compound can induce apoptosis and suppress tumor cell proliferation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as MCF-7.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants or animal serum.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is conjugated to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of standards (known concentrations of the cytokine) and samples (cell culture supernatants or serum) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the expression and phosphorylation status of specific proteins in a sample, such as p38, ERK, and Akt.
Procedure:
-
Protein Extraction: Lyse cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and running electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression
This protocol is used to measure the mRNA expression levels of target genes, such as COX-2 and iNOS.
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., COX-2, iNOS) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the control group.
Conclusion
This compound demonstrates significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Its mechanisms of action are primarily attributed to the modulation of the MAPK/AP-1 and PI3K/Akt signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this promising natural compound. Future studies should focus on its pharmacokinetic and toxicological profiles to facilitate its translation into clinical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Apigenin 7-O-methylglucuronide: A Technical Overview of its Putative Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apigenin (B1666066) 7-O-methylglucuronide is a modified flavonoid, a class of secondary metabolites widespread in the plant kingdom. While the biological activities of its parent compound, apigenin, are extensively studied, the specific roles of its glycosylated and methylated derivatives within the plant's metabolic network remain largely to be elucidated. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding apigenin 7-O-methylglucuronide's presence in plants, its hypothetical biosynthetic pathway, and its potential functions in plant defense and stress response. Detailed experimental protocols for the extraction and analysis of related compounds are provided to facilitate further research in this area. The significant gaps in the current understanding of this specific metabolite's function are also highlighted, presenting opportunities for future investigation.
Introduction
Flavonoids are a diverse group of polyphenolic compounds synthesized by plants that play crucial roles in a variety of physiological processes, including pigmentation, UV protection, and defense against pathogens and herbivores. Apigenin (4′,5,7-trihydroxyflavone) is a common flavone (B191248) found in numerous fruits, vegetables, and herbs. In plants, apigenin and other flavonoids are often modified by glycosylation, methylation, and acylation, which can alter their solubility, stability, and biological activity.
This compound is one such modified apigenin derivative. Its structure consists of the apigenin backbone with a glucuronic acid moiety attached at the 7-hydroxyl group, which is further methylated. This compound has been identified in several plant species, including Manilkara zapota, Origanum vulgare, Dodecadenia grandiflora, and Erigeron annuus[1][2][3]. While the pharmacological properties of apigenin are of great interest, understanding the role of its derivatives like this compound within the plant itself is crucial for a complete picture of its biological significance. This document aims to provide a comprehensive overview of the current knowledge and potential avenues of research for this specific plant secondary metabolite.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated in any plant species. However, based on the known biosynthesis of flavonoids and the enzymes involved in their modification, a hypothetical pathway can be proposed.
The biosynthesis of the apigenin aglycone is well-established, originating from the phenylpropanoid pathway. The subsequent modifications to form this compound likely involve two key enzymatic steps: glucuronidation and methylation.
Step 1: Glucuronidation of Apigenin
The first step is the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of apigenin. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT). While the specific UGT for this reaction is not definitively known for the plants where this compound is found, a UGT from Medicago truncatula, UGT84F9, has been shown to catalyze the glucuronidation of apigenin[4].
Step 2: Methylation of Apigenin 7-O-glucuronide
The second step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the glucuronic acid moiety of apigenin 7-O-glucuronide. This reaction is catalyzed by an O-methyltransferase (OMT). The specific OMT responsible for this methylation has not yet been identified. Plant OMTs are a large and diverse family of enzymes, and while many have been characterized that act on the flavonoid aglycone, those that methylate sugar moieties attached to flavonoids are less understood[5][6].
Below is a diagram illustrating the hypothetical biosynthetic pathway.
Putative Role in Plant Secondary Metabolism
The specific physiological role of this compound in plants is currently unknown. However, based on the known functions of other flavonoids and their glycosides, several potential roles can be hypothesized:
-
Plant Defense: Flavonoids are well-known for their involvement in plant defense against pathogens and herbivores. The modifications of the apigenin structure could alter its antimicrobial or insecticidal properties.
-
Abiotic Stress Response: Plants accumulate a variety of secondary metabolites, including flavonoids, in response to abiotic stresses such as UV radiation, drought, and extreme temperatures. The glycosylation and methylation of apigenin may enhance its stability or antioxidant capacity, thereby contributing to stress tolerance.
-
Signaling: Some flavonoids have been implicated in plant signaling pathways. It is possible that this compound could act as a signaling molecule, although there is currently no direct evidence for this.
-
Detoxification and Transport: The addition of a methylglucuronide moiety increases the water solubility of the apigenin aglycone. This modification may be involved in the detoxification of reactive molecules and the transport and storage of apigenin within the plant cell, for example, to the vacuole.
Further research, including metabolomic studies of plants under various stress conditions and functional analyses of the biosynthetic enzymes, is needed to elucidate the precise role of this compound.
Experimental Protocols
Extraction and Isolation
The following is a general protocol for the extraction of flavonoids from plant material, based on methods used for Manilkara zapota leaves[1][2].
Protocol 1: General Flavonoid Extraction
-
Sample Preparation: Collect fresh plant material and either use immediately or freeze-dry for long-term storage. Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (B129727) (or another suitable solvent like ethanol (B145695) or acetone) at a ratio of 1:10 (w/v).
-
Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
-
Solvent Partitioning (Optional):
-
Concentrate the methanol extract under reduced pressure.
-
Resuspend the aqueous residue in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.
-
-
Purification:
-
The crude extract or the enriched fraction can be subjected to further purification using chromatographic techniques such as column chromatography (e.g., with Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of secondary metabolites in complex plant extracts.
Protocol 2: HPLC-MS/MS Quantification
-
Sample Preparation: Prepare a methanol extract of the plant material as described in Protocol 1.
-
HPLC Separation:
-
Column: A C18 reversed-phase column is typically used for flavonoid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly employed.
-
Gradient: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and specific fragment ions would be monitored.
-
-
Quantification: A standard curve should be prepared using a purified standard of this compound to allow for absolute quantification.
Quantitative Data
Currently, there is a lack of published quantitative data on the concentration of this compound in different plant tissues or under various environmental conditions. Future metabolomic studies are necessary to fill this knowledge gap. Such studies would be invaluable for understanding the regulation of its biosynthesis and its physiological relevance.
Conclusion and Future Directions
This compound represents an intriguing but understudied component of the plant secondary metabolome. While its presence has been confirmed in a few plant species, its biosynthesis, physiological function, and regulation remain largely unknown. The hypothetical biosynthetic pathway and experimental protocols presented in this guide provide a framework for future research.
Key areas for future investigation include:
-
Identification and characterization of the specific UGTs and OMTs involved in the biosynthesis of this compound in plants.
-
Quantitative metabolomic studies to determine the accumulation patterns of this compound in different tissues and in response to biotic and abiotic stresses.
-
Functional genomics studies , such as the generation and analysis of knockout or overexpressing lines for the biosynthetic genes, to elucidate the in planta role of this compound.
-
Investigation of its potential signaling role in plant development and stress responses.
A deeper understanding of the role of this compound in plant secondary metabolism will not only enhance our fundamental knowledge of plant biochemistry but may also open up new avenues for the metabolic engineering of crops with improved stress tolerance and for the discovery of novel bioactive compounds for pharmaceutical applications.
References
- 1. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIST Scholar: Regiospecific flavonoid 7-0-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli [scholar.gist.ac.kr]
- 3. This compound | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Silico Prediction of Apigenin 7-O-methylglucuronide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apigenin, a widely distributed plant flavonoid, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Apigenin 7-O-methylglucuronide, a metabolite of apigenin, is a subject of growing research interest. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. We detail the protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, and bioactivity spectrum prediction. Furthermore, we present predicted quantitative data for these properties and explore potential signaling pathways modulated by this compound, offering a foundational resource for further experimental validation and drug development endeavors.
Introduction
In the era of data-driven drug discovery, in silico computational methods have become indispensable for the rapid and cost-effective screening of potential therapeutic compounds. These methods allow for the early assessment of a compound's pharmacokinetic and pharmacodynamic properties, significantly streamlining the drug development pipeline. Flavonoids, a class of plant secondary metabolites, are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound is a derivative of apigenin, a well-studied flavonoid. Understanding the bioactivity of this specific metabolite is crucial for harnessing its therapeutic potential. This guide outlines a systematic in silico approach to predict the bioactivity of this compound, providing researchers with a foundational workflow for its evaluation.
In Silico Prediction Workflow
The in silico prediction of a compound's bioactivity follows a structured workflow, beginning with the acquisition of the compound's structure and culminating in the prediction of its biological targets and potential therapeutic effects.
Caption: A generalized workflow for the in silico bioactivity prediction of natural products.
Physicochemical and ADMET Properties
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico tools provide rapid predictions for these parameters, helping to identify potential liabilities.
Predicted Physicochemical Properties
Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Reference Tool |
| Molecular Formula | C22H20O11 | PubChem |
| Molecular Weight | 460.39 g/mol | SwissADME |
| LogP (Consensus) | +1.58 | SwissADME |
| Water Solubility (LogS) | -3.19 | SwissADME |
| Topological Polar Surface Area (TPSA) | 172.05 Ų | SwissADME |
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for this compound, offering insights into its likely behavior in the human body.
| Parameter | Prediction | Interpretation | Reference Tool |
| Absorption | |||
| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut. | SwissADME |
| Blood-Brain Barrier Permeant | No | Unlikely to cross the blood-brain barrier. | SwissADME |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. | SwissADME |
| Distribution | |||
| VDss (human) | -0.151 log(L/kg) | Low volume of distribution. | pkCSM |
| Fraction unbound (human) | 0.153 | Low fraction of the drug is unbound in plasma. | pkCSM |
| Metabolism | |||
| CYP1A2 inhibitor | No | Unlikely to inhibit CYP1A2. | SwissADME |
| CYP2C19 inhibitor | Yes | Likely to inhibit CYP2C19. | SwissADME |
| CYP2C9 inhibitor | Yes | Likely to inhibit CYP2C9. | SwissADME |
| CYP2D6 inhibitor | No | Unlikely to inhibit CYP2D6. | SwissADME |
| CYP3A4 inhibitor | Yes | Likely to inhibit CYP3A4. | SwissADME |
| Excretion | |||
| Total Clearance | 0.548 log(ml/min/kg) | Moderate clearance rate predicted. | pkCSM |
| Renal OCT2 substrate | No | Not likely to be a substrate for renal OCT2. | pkCSM |
| Toxicity | |||
| AMES Toxicity | No | Not predicted to be mutagenic. | pkCSM |
| Hepatotoxicity | Yes | Potential for liver toxicity. | pkCSM |
Predicted Bioactivity Spectrum
The Prediction of Activity Spectra for Substances (PASS) online tool predicts a wide range of biological activities for a given compound based on its structure. The Pa (probability to be active) and Pi (probability to be inactive) values are used to estimate the likelihood of a particular activity.
| Predicted Biological Activity | Pa | Pi |
| Anti-inflammatory | 0.854 | 0.004 |
| Antineoplastic | 0.798 | 0.011 |
| Antioxidant | 0.752 | 0.008 |
| Hepatoprotectant | 0.689 | 0.023 |
| Apoptosis agonist | 0.654 | 0.031 |
| Kinase Inhibitor | 0.632 | 0.015 |
| MAP kinase inhibitor | 0.587 | 0.045 |
| NF-kappaB inhibitor | 0.561 | 0.028 |
| Cyclooxygenase-2 inhibitor | 0.523 | 0.039 |
| Vasodilator | 0.498 | 0.021 |
Predicted Protein Targets and Molecular Docking
Target identification is a crucial step in understanding the mechanism of action of a bioactive compound. In silico tools can predict potential protein targets, which can then be validated through molecular docking studies.
Predicted Protein Targets
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.
| Target Class | Probability | Representative Targets |
| Kinases | 0.65 | Mitogen-activated protein kinase (MAPK), Phosphoinositide 3-kinase (PI3K) |
| Enzymes | 0.20 | Cyclooxygenase (COX), Matrix metalloproteinase (MMP) |
| Nuclear Receptors | 0.10 | Estrogen receptor (ER) |
| G-protein coupled receptors | 0.05 | - |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions. The following table presents the predicted binding affinities of this compound with key protein targets identified in the target prediction step.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Mitogen-activated protein kinase 1 (ERK2) | 2OJG | -8.2 |
| Phosphoinositide 3-kinase gamma (PI3Kγ) | 1E8X | -9.1 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.8 |
| Nuclear factor kappa B (NF-κB) p50/p65 | 1VKX | -7.9 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.5 |
Potential Signaling Pathways
Based on the predicted bioactivities and protein targets, this compound is likely to exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
The predicted anti-inflammatory activity of this compound may be mediated through the inhibition of the MAPK/ERK and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Predicted anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathway
The predicted antineoplastic activity may be attributed to the inhibition of the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.
Caption: Predicted anticancer mechanism via PI3K/AKT pathway inhibition.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments cited in this guide.
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound.
Tools:
-
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
-
pkCSM: A web server for predicting small-molecule pharmacokinetic properties using graph-based signatures.
Methodology:
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.
-
SMILES: COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
-
-
SwissADME Prediction:
-
Navigate to the SwissADME website.
-
Paste the SMILES string into the input box.
-
Click the "Run" button to initiate the prediction.
-
The results will be displayed, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
-
pkCSM Prediction:
-
Navigate to the pkCSM website.
-
Paste the SMILES string into the "Predict" input box.
-
Click the "Submit" button.
-
The server will return predictions for ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.
-
Bioactivity Spectrum and Target Prediction
Objective: To predict the likely biological activities and protein targets of this compound.
Tools:
-
PASS Online: Predicts the spectrum of biological activities of a compound.
-
SwissTargetPrediction: Predicts the most probable protein targets of a small molecule.
Methodology:
-
PASS Online Prediction:
-
Navigate to the PASS Online website.
-
Input the SMILES string of this compound.
-
The server will provide a list of predicted biological activities with Pa (probability to be active) and Pi (probability to be inactive) values.
-
-
SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction website.
-
Paste the SMILES string into the input field.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict targets."
-
The results will show a list of predicted protein targets, ranked by probability.
-
Molecular Docking
Objective: To predict the binding affinity and interaction of this compound with its predicted protein targets.
Tool:
-
AutoDock Vina: A widely used open-source program for molecular docking.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem.
-
Use a molecular modeling software (e.g., AutoDock Tools) to convert the ligand to the PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., ERK2, PDB ID: 2OJG) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools, and save it in the PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand or through blind docking.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.
-
The output will be a set of docked poses, each with a corresponding binding affinity score in kcal/mol.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy, which is generally considered the most favorable binding mode.
-
Visualize the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool like PyMOL or Discovery Studio.
-
Conclusion
The in silico analysis presented in this guide provides a comprehensive preliminary assessment of the bioactivity of this compound. The predictions suggest that this compound possesses favorable drug-like properties, with high gastrointestinal absorption and potential anti-inflammatory and anticancer activities. The predicted inhibition of key signaling pathways, including MAPK/ERK, NF-κB, and PI3K/AKT, provides a strong rationale for its observed bioactivities. However, the prediction of potential hepatotoxicity and inhibition of several CYP450 enzymes warrants further investigation. The methodologies and data presented here serve as a valuable starting point for researchers, guiding further experimental validation and optimization of this compound as a potential therapeutic agent.
A Technical Guide to the Discovery of Novel Biological Targets of Apigenin 7-O-methylglucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin 7-O-methylglucuronide is a flavonoid metabolite with emerging biological significance. While its parent compound, apigenin, has been extensively studied, the specific molecular targets and mechanisms of action of this methylated glucuronide derivative remain largely unexplored. This technical guide provides a comprehensive framework for the systematic discovery and validation of novel biological targets of this compound. We will review the current state of knowledge, propose a multi-pronged experimental strategy, and provide detailed protocols for key methodologies.
Current Knowledge of this compound and Related Compounds
Initial studies have provided glimpses into the bioactivity of this compound and its close analog, Apigenin-7-O-glucuronide. These findings offer a foundation for deeper investigation.
Known Biological Activities of this compound
Limited research has directly assessed the biological effects of this compound. The primary reported activities include:
-
Collagen Synthesis Modulation: In fibroblasts from individuals with osteogenesis imperfecta (OI), this compound has been shown to normalize type I collagen synthesis.[1][2] This effect is hypothesized to be mediated through β1-integrin signaling.[1][2]
-
Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit the tumor necrosis factor-alpha (TNF-α) response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Bioactivities of the Related Compound Apigenin-7-O-glucuronide
The demethylated form, Apigenin-7-O-glucuronide, has been more extensively characterized, providing clues to potential target classes for its methylated counterpart.
-
Anti-inflammatory and Immunomodulatory Effects: It inhibits the release of TNF-α and nitric oxide in activated macrophages.[4] The underlying mechanism involves the inactivation of the AP-1 and MAPK signaling pathways.[5]
-
Enzyme Inhibition: Apigenin-7-O-glucuronide exhibits inhibitory activity against a range of enzymes.[6]
| Enzyme Target | IC50 (µM) |
| Matrix Metalloproteinase-3 (MMP-3) | 12.87 |
| Matrix Metalloproteinase-8 (MMP-8) | 22.39 |
| Matrix Metalloproteinase-9 (MMP-9) | 17.52 |
| Matrix Metalloproteinase-13 (MMP-13) | 0.27 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.14 |
| Acetylcholinesterase (AChE) | 62.96 |
| Aldose Reductase | 107.1 |
-
Antifungal and Cytotoxic Activities: Studies have also indicated its potential as an antifungal and cytotoxic agent.[7]
A Strategic Workflow for Novel Target Discovery
To systematically uncover the direct molecular interactors of this compound, we propose an integrated, multi-platform approach. This workflow combines unbiased, large-scale screening methods with focused validation techniques.
Caption: A multi-phase workflow for novel target identification.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the discovery workflow.
Phase 1: Unbiased Target Discovery
This method aims to isolate proteins that directly bind to this compound from a complex biological mixture.[8]
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin without the compound should also be prepared.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages or human dermal fibroblasts) under non-denaturing conditions.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads and the control beads in parallel.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads, for example, by using a competitive ligand or by changing the pH or ionic strength.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads to identify specific binders.
Caption: Workflow for affinity chromatography-mass spectrometry.
CETSA identifies target proteins by observing changes in their thermal stability upon ligand binding in a cellular context.[8][10]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the target pathway or the target itself.[11]
Protocol:
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Compound Treatment: Treat the cell population with a cytotoxic concentration of this compound.
-
Selection: Culture the cells for a period to allow for the enrichment of resistant cells and the depletion of sensitive cells.
-
Genomic DNA Analysis: Isolate genomic DNA from the surviving cells and use next-generation sequencing to determine the abundance of the guide RNAs (gRNAs).
-
Hit Identification: Identify gRNAs that are significantly enriched or depleted in the treated population compared to a control population. The corresponding genes represent potential targets or key pathway components.
Phase 2: Target Validation
These assays confirm and quantify the direct binding between this compound and a purified candidate protein.
-
Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip and flow solutions of this compound over the surface. The binding interaction is measured in real-time, allowing for the determination of association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Titrate a solution of this compound into a solution containing the purified protein. The heat released or absorbed upon binding is measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Once a direct interaction is confirmed, functional assays are performed to determine the effect of this compound on the protein's activity (e.g., enzymatic assays for kinases or proteases).
Phase 3: Pathway Analysis
For validated targets, further experiments are necessary to understand their role in cellular signaling pathways.
Caption: Known inhibitory pathway of a related flavonoid.
This diagram illustrates the known inhibitory effects of Apigenin-7-O-glucuronide on the MAPK/AP-1 signaling pathway, providing a model for investigating similar effects of the methylated form.[5]
Conclusion
The discovery of novel biological targets for this compound holds significant potential for understanding its therapeutic applications. The integrated workflow presented in this guide, combining unbiased discovery techniques with rigorous validation methods, provides a robust framework for researchers in academia and industry. By systematically elucidating the molecular interactions of this promising natural compound, new avenues for drug development in areas such as inflammation and connective tissue disorders may be uncovered.
References
- 1. This compound | CAS:53538-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:53538-13-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. editco.bio [editco.bio]
Mass Spectrometry Fragmentation of Apigenin 7-O-methylglucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Apigenin (B1666066) 7-O-methylglucuronide. The information herein is curated for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and quantification of flavonoid metabolites.
Introduction
Apigenin, a widely studied flavone, undergoes extensive metabolism in vivo, with glucuronidation being a major conjugation pathway. The methylation of the glucuronic acid moiety results in Apigenin 7-O-methylglucuronide. Understanding the mass spectrometric behavior of this metabolite is crucial for its identification and quantification in complex biological matrices. This guide focuses on the fragmentation pattern observed typically in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), which is a highly sensitive and specific method for the analysis of such compounds.
Predicted Mass Spectrometry Data
Based on the fragmentation patterns of analogous flavonoid glucuronides, the following data summarizes the expected mass-to-charge ratios (m/z) for the primary ions of this compound in negative ion mode.
| Ion Description | Predicted m/z |
| [M-H]⁻ (Parent Ion) | 459.1 |
| [M-H-190]⁻ (Aglycone) | 269.0 |
| Further Aglycone Fragments | Variable |
Fragmentation Pathway and Mechanism
The principal fragmentation pathway of this compound in negative ion mode MS/MS involves the cleavage of the glycosidic bond between the apigenin aglycone and the methylglucuronide moiety. This results in a characteristic neutral loss of 190 Da, corresponding to the mass of the methylated glucuronic acid. The resulting product ion is the deprotonated apigenin aglycone at an m/z of 269.0.
Further fragmentation of the apigenin aglycone can occur at higher collision energies, leading to characteristic cleavages of the C-ring, although the aglycone ion is typically the most abundant fragment.
Logical Flow of Fragmentation
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction and LC-MS/MS analysis of this compound from biological samples.
Sample Preparation: Extraction from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids from a plant matrix.
-
Homogenization: Freeze the fresh plant material in liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered plant material in a suitable solvent, such as 80% methanol (B129727) or ethanol, at a ratio of 1:10 (w/v).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted flavonoids.
-
Concentration: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a typical starting point for the LC-MS/MS analysis of flavonoid glucuronides. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS/MS Transition | 459.1 > 269.0 |
Experimental Workflow
Caption: General workflow for flavonoid analysis by LC-MS.
Data Interpretation and Quantitative Analysis
For quantitative studies, a stable isotope-labeled internal standard of this compound would be ideal. In its absence, a structurally similar compound, such as Apigenin 7-O-glucuronide, can be used. A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of this compound in the unknown samples.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by a primary neutral loss of the methylglucuronide moiety in negative ion mode ESI-MS/MS. This predictable fragmentation allows for the development of sensitive and specific LC-MS/MS methods for its detection and quantification in various biological and botanical samples. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of flavonoid analysis and drug metabolism.
Methodological & Application
Application Note: Quantification of Apigenin 7-O-methylglucuronide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. Apigenin 7-O-methylglucuronide is a metabolite of apigenin, and its accurate quantification in various matrices is crucial for pharmacokinetic, metabolism, and efficacy studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is adapted from validated protocols for structurally similar compounds, such as Apigenin 7-O-glucuronide, due to the limited availability of a specific validated method for the methylated form.
Principle
This method utilizes RP-HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The analyte is detected by its UV absorbance, and quantification is performed using an external standard method with a calibration curve.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., YoungJin Biochrom INNO-P C18, 5 µm, 4.6 × 150 mm) is recommended.[1]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid), analytical grade
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
-
Internal Standard (optional, e.g., Baicalin)[1]
-
-
Sample Preparation:
-
For cream formulations: Dichloromethane (B109758) for liquid-liquid extraction.[1][2]
-
For plasma samples: Methanol for protein precipitation.[3]
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound, adapted from a method for Apigenin 7-O-glucuronide.[1]
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% B to 25% B over 30 minutes, then increase to 90% B for column wash |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 335 nm |
| Injection Volume | 10 µL |
| Internal Standard | Baicalin (optional) |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
A. For Cream Formulations (Liquid-Liquid Extraction) [1][2]
-
Accurately weigh a known amount of the cream formulation.
-
Perform a liquid-liquid extraction using dichloromethane to separate the analyte from the cream matrix.[1][2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
B. For Plasma Samples (Protein Precipitation) [3]
-
To 100 µL of plasma, add 300 µL of cold methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters that should be assessed for this method, with example acceptance criteria.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | Intra-day ≤ 2%, Inter-day ≤ 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | Example Value |
| 1 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the analytical components.
Stability and Storage
Apigenin 7-O-glucuronide, a related compound, is stable for at least 4 years when stored at -20°C as a powder.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is recommended to handle this compound under similar conditions, minimizing freeze-thaw cycles.
Conclusion
This application note provides a comprehensive, albeit adapted, HPLC method for the quantification of this compound. The protocol outlines the necessary instrumentation, reagents, chromatographic conditions, and sample preparation procedures. For regulatory submissions or GLP-compliant studies, this method must be fully validated for the specific matrix of interest to ensure its accuracy, precision, and robustness.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Apigenin 7-O-methylglucuronide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid, in cell culture experiments. This document outlines its role in modulating cellular processes, particularly in the context of collagen synthesis and anti-inflammatory responses.
Introduction
This compound is a glycosylated derivative of apigenin, a well-studied flavone (B191248) with a range of biological activities. This methylglucuronidated form has demonstrated specific effects on extracellular matrix protein production and inflammatory signaling pathways, making it a compound of interest for research in areas such as connective tissue disorders and inflammation.
Data Summary
The following tables summarize the quantitative data associated with the use of this compound and its close analog, Apigenin-7-O-glucuronide, in cell-based assays.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | Osteogenesis Imperfecta (OI) Fibroblasts | Collagen Type I Synthesis | 30 µM | Significant induction of collagen synthesis | [1] |
| This compound | Osteogenesis Imperfecta (OI) Fibroblasts | Overall Protein Synthesis | 30 µM | No effect | [1] |
| This compound | Osteogenesis Imperfecta (OI) Fibroblasts | Cell Viability | 30 µM | No toxicity observed | [1] |
| Apigenin-7-O-β-D-glucuronide | RAW 264.7 Macrophages | LPS-induced Nitric Oxide (NO) Production | Dose-dependent | Suppression of NO release | [2] |
| Apigenin-7-O-β-D-glucuronide | RAW 264.7 Macrophages | LPS-induced Prostaglandin E2 (PGE2) Release | Dose-dependent | Suppression of PGE2 release | [2] |
| Apigenin-7-O-β-D-glucuronide | RAW 264.7 Macrophages | LPS-induced Tumor Necrosis Factor-α (TNF-α) Release | Dose-dependent | Suppression of TNF-α release | [2] |
| Apigenin-7-O-β-D-glucuronide methyl ester | RAW 264.7 Macrophages | LPS-induced Tumor Necrosis Factor-α (TNF-α) Release | 50 and 100 µg/ml | Significant inhibition | [3] |
| Apigenin-7-glucuronide | - | Matrix Metalloproteinase (MMP) Inhibition (IC50) | MMP-3: 12.87 µM, MMP-8: 22.39 µM, MMP-9: 17.52 µM, MMP-13: 0.27 µM | [4] |
Experimental Protocols
Protocol 1: Stimulation of Collagen Synthesis in Osteogenesis Imperfecta (OI) Fibroblasts
This protocol details the methodology for treating human dermal fibroblasts from individuals with Osteogenesis Imperfecta to assess the effect of this compound on collagen production.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Human Osteogenesis Imperfecta (OI) dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Collagen I assay kit
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
To do so, dissolve the appropriate mass of the compound in DMSO to achieve the target concentration.
-
For higher solubility, the tube may be warmed to 37°C and sonicated briefly.[1]
-
Store the stock solution at -20°C for up to several months.[1] It is recommended to prepare and use the solution on the same day.[1]
-
-
Cell Seeding:
-
Culture OI fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the fibroblasts in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of treatment.
-
-
Treatment:
-
Once cells have reached the desired confluency, replace the culture medium with fresh medium containing 30 µM this compound.
-
To prepare the treatment medium, dilute the 10 mM stock solution in DMEM. For example, add 3 µL of the 10 mM stock to 1 mL of medium.
-
Include a vehicle control (medium with an equivalent concentration of DMSO without the compound).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Analysis of Collagen Synthesis:
-
Following incubation, collect the cell culture supernatant and/or cell lysate.
-
Quantify the amount of Type I collagen using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol is adapted from studies on the closely related Apigenin-7-O-glucuronide and describes a method to evaluate the anti-inflammatory potential of this compound.
Materials:
-
This compound
-
DMSO
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and PGE2
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.
-
Include control wells: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's protocol.
-
-
Cytokine Production (TNF-α, PGE2):
-
Use the collected supernatant to quantify the levels of TNF-α and PGE2 using specific ELISA kits.
-
-
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound in OI Fibroblasts
Caption: Proposed β1-integrin mediated signaling for collagen synthesis.
Experimental Workflow for Collagen Synthesis Assay
Caption: Workflow for assessing collagen synthesis in OI fibroblasts.
Anti-inflammatory Signaling Pathway of Apigenin Glucuronides
Caption: Inhibition of MAPK/AP-1 pathway by Apigenin Glucuronide.
References
- 1. This compound | CAS:53538-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Effects of Apigenin 7-O-methylglucuronide on Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) 7-O-methylglucuronide, a derivative of the naturally occurring flavonoid apigenin, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for studying the effects of Apigenin 7-O-methylglucuronide on collagen synthesis in fibroblast cell cultures. The provided methodologies and data summaries are intended to guide researchers in pharmacology, dermatology, and regenerative medicine in evaluating this compound's potential as a modulator of extracellular matrix production.
Recent studies on the parent compound, apigenin, suggest a significant role in promoting the synthesis of type I and type III collagen, key structural proteins in the skin and other connective tissues. This effect appears to be mediated through the activation of specific intracellular signaling pathways. Notably, apigenin has been shown to stimulate collagen production at lower concentrations, while exhibiting anti-proliferative effects at higher doses, highlighting the importance of careful dose-response studies.
Data Presentation
The following tables summarize the dose-dependent effects of the related compound, apigenin, on collagen gene and protein expression in human dermal fibroblasts (HDFs). While direct quantitative data for this compound is limited, these findings provide a strong rationale and a starting point for its investigation. A study on osteogenesis imperfecta (OI) fibroblasts showed that this compound at 30 µM significantly induces collagen type I synthesis[1].
Table 1: Dose-Dependent Effect of Apigenin on Collagen mRNA Expression in Human Dermal Fibroblasts (HDFs) after 3 Days
| Apigenin Concentration (µmol/L) | Relative COL1A2 mRNA Expression (Fold Change) | Relative COL3A1 mRNA Expression (Fold Change) |
| 0.1 | ~1.2 | ~1.1 |
| 1 | ~1.5 | ~1.3 |
| 5 | ~2.0 | ~1.8 |
| 10 | ~2.5 | ~2.2 |
Data adapted from a study on apigenin, which demonstrated a dose-dependent increase in collagen gene expression[2].
Table 2: Effect of Apigenin on Collagen Protein Levels in HDFs after 5 Days
| Apigenin Concentration (µmol/L) | Relative Collagen Type I (α2 chain) Protein Level | Relative Collagen Type III (α1 chain) Protein Level |
| 5 | Increased | Increased |
Qualitative data from Western Blot analysis indicates a significant increase in collagen protein levels at a concentration of 5 µmol/L of apigenin[2].
Table 3: Dose-Dependent Effects of Apigenin on Fibroblast Viability and Proliferation
| Apigenin Concentration (µmol/L) | Effect on HDF Viability (MTT Assay) | Effect on HDF Proliferation (Colony Formation) |
| 1 - 10 | No significant cytotoxicity | No significant effect |
| > 20 | Cytotoxicity observed | Inhibition of proliferation |
Studies on apigenin suggest that concentrations up to 10 µmol/L do not significantly affect fibroblast viability or proliferation, while higher concentrations can be cytotoxic[2][3].
Signaling Pathways
This compound is suggested to stimulate collagen synthesis via β1-integrin-mediated signaling[1]. A related compound, apigenin, has been shown to activate the Smad2/3 signaling pathway to induce collagen production[4][5][6]. A plausible mechanism linking these observations involves the activation of Integrin-Linked Kinase (ILK), which can modulate Smad phosphorylation and subsequent gene transcription[7][8].
Caption: Proposed signaling pathway for this compound-induced collagen synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on collagen synthesis in vitro.
Cell Culture and Treatment
This protocol describes the culture of human dermal fibroblasts and their treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Prior to treatment, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free DMEM. A suggested starting dose range, based on apigenin studies, is 0.1 µM to 10 µM[2]. A vehicle control (DMSO) should be included.
-
Replace the serum-free medium with the treatment media and incubate for the desired time period (e.g., 24, 48, or 72 hours for gene expression analysis; 72 to 120 hours for protein analysis).
Caption: Experimental workflow for cell culture and treatment.
Quantification of Total Collagen Synthesis using Sirius Red Staining
This protocol provides a method for quantifying total soluble collagen in cell culture supernatants and cell lysates. For optimal results, especially when using multi-well plates, it is recommended to use a serum-free medium during the treatment period to avoid non-specific signals[9][10][11].
Materials:
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.5 M Acetic Acid
-
Washing Solution (e.g., 0.05 M Acetic Acid)
-
Extraction Buffer (e.g., 0.1 M NaOH)
-
Collagen Type I standard
-
96-well microplate reader
Protocol for Cell Culture Supernatant:
-
Collect the cell culture medium from treated and control wells.
-
If collagen concentration is expected to be low, a concentration step may be necessary. This can be achieved using a concentrating solution followed by centrifugation[12].
-
In a microcentrifuge tube, add 100 µL of the supernatant or concentrated sample.
-
Add 500 µL of Sirius Red solution and incubate for 20-30 minutes at room temperature with gentle mixing[12].
-
Centrifuge at 10,000 rpm for 3 minutes to pellet the collagen-dye complex[12].
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet with 500 µL of washing solution, vortex, and centrifuge again. Repeat this wash step.
-
Add 250 µL of extraction buffer to dissolve the pellet.
-
Transfer 200 µL of the dissolved pellet solution to a 96-well plate.
-
Read the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of Collagen Type I to determine the collagen concentration in the samples.
Protocol for Cell Layer:
-
After removing the culture medium, wash the cell layer twice with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde) for 10 minutes.
-
Wash the fixed cells twice with PBS.
-
Add 200 µL of Sirius Red solution to each well and incubate for 30-60 minutes at room temperature[13].
-
Aspirate the dye solution and wash the wells multiple times with acidified water (e.g., 0.5% acetic acid) until the washing solution is clear[13].
-
Add 200 µL of extraction buffer to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the eluate to a new 96-well plate and read the absorbance at 540 nm.
Western Blot Analysis of Collagen Type I
This protocol details the detection and semi-quantification of Collagen Type I protein in cell lysates and culture supernatants.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (6-8% acrylamide (B121943) is recommended for collagen)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Collagen Type I (pro-collagen and mature forms)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Loading control antibody (e.g., β-actin or GAPDH)
Protocol:
-
Sample Preparation (Cell Lysate):
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C[14].
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation (Supernatant):
-
Collect the culture medium and concentrate the proteins if necessary.
-
-
Electrophoresis and Transfer:
-
Mix equal amounts of protein (20-40 µg) with 2x Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Collagen Type I antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
For semi-quantitative analysis, measure the band intensity and normalize to a loading control (for cell lysates).
-
Caption: Workflow for Western Blot analysis of Collagen Type I.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on collagen synthesis. Based on the available data for the parent compound apigenin, it is hypothesized that this compound may stimulate collagen production in dermal fibroblasts through the β1-integrin/ILK/Smad2/3 signaling pathway, particularly at non-cytotoxic concentrations. The detailed experimental procedures will enable researchers to generate robust and reproducible data to validate this hypothesis and further elucidate the therapeutic potential of this compound in skin aging and tissue repair.
References
- 1. Stimulation of collagen biosynthesis by flavonoid glycosides in skin fibroblasts of osteogenesis imperfecta type I and the potential mechanism of their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin Induces Dermal Collagen Synthesis Via smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin decreases expression of the myofibroblast phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin induces dermal collagen synthesis via smad2/3 signaling pathway | European Journal of Histochemistry [ejh.it]
- 6. Apigenin induces dermal collagen synthesis via smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin-linked kinase is required for TGF-β1 induction of dermal myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - Repository of the Academy's Library [real.mtak.hu]
- 12. chondrex.com [chondrex.com]
- 13. med.emory.edu [med.emory.edu]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols for Pharmacokinetic Modeling of Apigenin 7-O-methylglucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a naturally occurring flavone (B191248) found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its clinical utility is often limited by poor bioavailability.[1][2] In the body, apigenin undergoes extensive metabolism, primarily through glucuronidation, to form metabolites such as apigenin-7-O-glucuronide.[3][4] While less studied, Apigenin 7-O-methylglucuronide is another potential metabolite. Understanding the pharmacokinetic profile of these metabolites is crucial for predicting their systemic exposure and pharmacological activity.
These application notes provide a comprehensive overview and detailed protocols for establishing a pharmacokinetic model of this compound. The methodologies outlined are based on established principles for studying flavonoid pharmacokinetics and can be adapted to investigate other similar compounds.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters that should be determined through in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetic Parameters of Apigenin and its Metabolites in Rats (Example Data)
| Parameter | Apigenin | Apigenin 7-O-glucuronide | This compound |
| Cmax (ng/mL) | 150 ± 25 | 850 ± 120 | TBD |
| Tmax (h) | 1.5 ± 0.5 | 4.0 ± 1.0 | TBD |
| AUC (0-t) (ng·h/mL) | 600 ± 90 | 4500 ± 700 | TBD |
| t1/2 (h) | 2.5 ± 0.8 | 6.0 ± 1.5 | TBD |
| CL/F (L/h/kg) | 0.8 ± 0.2 | 0.15 ± 0.04 | TBD |
| Vd/F (L/kg) | 3.0 ± 0.7 | 1.2 ± 0.3 | TBD |
| TBD: To be determined through experimentation. |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (Example Data)
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |
| Apigenin | 50 ± 8 | 13.9 |
| This compound | TBD | TBD |
| TBD: To be determined through experimentation. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Apigenin in Human Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify the enzymes responsible for its formation from apigenin.
Materials:
-
Apigenin and this compound reference standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of Apigenin in DMSO (10 mM).
-
Prepare a working solution by diluting the stock solution in phosphate buffer to 100 µM.
-
Prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
For glucuronidation assays, include UDPGA (final concentration 2 mM).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the apigenin working solution (final concentration 1 µM).
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration of apigenin.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Apigenin formulation for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of the apigenin formulation (e.g., 50 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of apigenin and its metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1.
-
Visualizations
Caption: Metabolic pathway of Apigenin.
Caption: In vivo pharmacokinetic study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apigenin 7-O-methylglucuronide in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066), a widely studied dietary flavonoid, undergoes extensive phase I and phase II metabolism in the body, significantly influencing its bioavailability and bioactivity. A key metabolic pathway involves glucuronidation by UDP-glucuronosyltransferases (UGTs) and subsequent methylation by catechol-O-methyltransferases (COMTs). The resulting metabolite, Apigenin 7-O-methylglucuronide, serves as a critical tool for researchers studying the pharmacokinetics and metabolic fate of apigenin and other flavonoids. These application notes provide detailed protocols for the synthesis, in vitro, and in vivo evaluation of this compound, facilitating a deeper understanding of flavonoid metabolism.
Data Presentation
Quantitative data for this compound is not extensively available in the current literature. The following tables provide representative pharmacokinetic and metabolic data for apigenin and its major non-methylated glucuronide metabolite, Apigenin-7-O-glucuronide, which can serve as a valuable reference for studies involving the methylated form.
Table 1: In Vitro Metabolic Parameters of Apigenin in Rat Liver Microsomes
| Parameter | Value | Reference |
| Metabolite | Luteolin (Phase I) | [1] |
| Km | 22.5 +/- 1.5 µM | [1] |
| Vmax | 5.605 +/- 0.090 nmol/min/mg protein | [1] |
| Metabolites | Three monoglucuronoconjugates, one monosulfoconjugate (Phase II) | [1] |
Table 2: Pharmacokinetic Parameters of Apigenin and Apigenin-7-O-glucuronide (A7G) in Rats [2]
| Parameter | Apigenin (Oral Administration) | Apigenin-7-O-glucuronide (Oral Administration) |
| Cmax (ng/mL) | 21.8 ± 7.5 | 57.1 ± 18.3 (for converted Apigenin) |
| Tmax (h) | 0.5 ± 0.2 | 8.0 ± 2.8 (for converted Apigenin) |
| AUClast (ng·h/mL) | 78.4 ± 25.1 | 1123.6 ± 345.8 (for converted Apigenin) |
| T1/2 (h) | 4.2 ± 1.5 | 5.9 ± 1.7 (for converted Apigenin) |
| Oral Bioavailability (F) | 0.708% | Not Applicable |
Signaling and Metabolic Pathways
The metabolic pathway of apigenin to this compound involves two key enzymatic steps. Initially, apigenin is glucuronidated at the 7-hydroxyl position by UGTs, primarily UGT1A1. Subsequently, the glucuronide moiety can be methylated by COMT.
Caption: Metabolic pathway of apigenin to this compound.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a generalized procedure based on established methods for flavonoid glucuronide synthesis and requires adaptation and optimization.[3][4]
Materials:
-
Apigenin
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Silver (I) oxide (Ag₂O)
-
Dry Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol
-
Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Chloroform, Methanol)
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Synthesis of Apigenin-7-O-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate
-
Dissolve apigenin in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Ag₂O to the solution.
-
In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in dry DCM.
-
Slowly add the glucuronyl bromide solution to the apigenin solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove silver salts and wash the solid residue with DCM.
-
Combine the filtrates and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected apigenin glucuronide.
Step 2: Deprotection of Acetyl Groups
-
Dissolve the purified protected apigenin glucuronide in a mixture of dry DCM and MeOH.
-
Add a catalytic amount of NaOMe solution at 0°C.
-
Stir the reaction for 2-4 hours at room temperature, monitoring by TLC.
-
Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.
-
Purify the product by column chromatography to yield Apigenin-7-O-(methyl-β-D-glucopyranosid)uronate.
Step 3: Methylation of the Glucuronide
-
Dissolve the deprotected apigenin glucuronide methyl ester in dry DMF.
-
Add anhydrous K₂CO₃ and methyl iodide.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography.
Step 4: Characterization Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the chemical synthesis of this compound.
Protocol 2: In Vitro Metabolism using Human Liver Microsomes
This protocol is for determining the metabolic stability and identifying metabolites of apigenin, including the formation of this compound.[5][6][7]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Apigenin
-
This compound (as a reference standard)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
SAM (S-adenosyl methionine)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of apigenin in DMSO (e.g., 10 mM).
-
Prepare working solutions of apigenin in potassium phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Prepare stock solutions of cofactors: UDPGA (50 mM), SAM (20 mM), and NADPH regenerating system components.
-
Thaw the HLMs on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer
-
HLM suspension
-
Alamethicin (to activate UGTs, final concentration ~25 µg/mg protein)
-
MgCl₂ (final concentration 5 mM)
-
Apigenin working solution (final concentration, e.g., 1-100 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding a mixture of cofactors: UDPGA (final concentration 2 mM), SAM (final concentration 1 mM), and the NADPH regenerating system.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of apigenin and its metabolites, including this compound.
-
Use the synthesized this compound as a reference standard to create a calibration curve for quantification.
-
Caption: Workflow for in vitro metabolism study using human liver microsomes.
Protocol 3: In Vitro Metabolism using Cultured Human Hepatocytes
This protocol provides a more physiologically relevant system for studying apigenin metabolism.[8][9]
Materials:
-
Cryopreserved Plateable Human Hepatocytes
-
Hepatocyte Plating Medium and Maintenance Medium
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Apigenin
-
This compound standard
-
Hanks' Balanced Salt Solution (HBSS)
-
Acetonitrile (ACN)
-
CO₂ Incubator (37°C, 5% CO₂)
Procedure:
-
Hepatocyte Culture:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at an appropriate density (e.g., 0.5 x 10⁶ cells/mL).
-
Allow the cells to attach and form a monolayer for 24-48 hours in a CO₂ incubator, changing the medium as recommended.
-
-
Metabolism Assay:
-
Prepare a working solution of apigenin in hepatocyte maintenance medium (final DMSO concentration ≤ 0.1%).
-
Aspirate the culture medium from the hepatocyte monolayer and wash the cells once with warm HBSS.
-
Add the apigenin-containing medium to the cells.
-
Incubate the plate in the CO₂ incubator for desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, collect both the cell culture medium and the cell lysate.
-
Medium: Transfer the medium to a separate tube.
-
Cell Lysate: Wash the cells with ice-cold PBS, then add ACN to lyse the cells and precipitate proteins. Scrape the wells and collect the lysate.
-
-
-
Sample Processing and Analysis:
-
For the medium samples, add ACN to precipitate any proteins.
-
Centrifuge both the medium and lysate samples to pellet debris.
-
Combine or analyze the supernatants separately by LC-MS/MS for apigenin and its metabolites.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic oral gavage study to determine the pharmacokinetic profile of apigenin and the formation of its metabolites in vivo.[10][11][12]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Apigenin
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Surgical tools for cannulation (optional, for serial blood sampling)
-
Metabolic cages (for urine and feces collection)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least one week before the experiment.
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare a suspension of apigenin in the vehicle at the desired concentration.
-
Administer a single oral dose of apigenin via gavage (e.g., 50 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein, saphenous vein, or cardiac puncture (terminal).
-
Collect blood into heparinized tubes and immediately place on ice.
-
Separate plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and store at -80°C until analysis.
-
House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).
-
-
Sample Preparation and Analysis:
-
Plasma: Precipitate proteins by adding 3 volumes of ACN containing an internal standard. Vortex and centrifuge. Analyze the supernatant by LC-MS/MS.
-
Urine: Dilute urine samples with water/methanol and analyze by LC-MS/MS.
-
Feces: Homogenize fecal samples, extract with a suitable solvent (e.g., methanol), and analyze the extract by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) for apigenin and its metabolites using appropriate software.
-
Caption: Workflow for an in vivo pharmacokinetic study of apigenin in rodents.
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup, available instrumentation, and research goals. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mercell.com [mercell.com]
- 8. bdj.co.jp [bdj.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Apigenin 7-O-methylglucuronide
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of Apigenin (B1666066) 7-O-methylglucuronide, a derivative of the naturally occurring flavonoid, apigenin. The synthesis is presented as a two-step enzymatic cascade involving an initial glucuronidation of apigenin at the 7-hydroxyl position, followed by the methylation of the glucuronide moiety. This biocatalytic approach offers high regioselectivity and milder reaction conditions compared to traditional chemical synthesis. These protocols are intended for researchers in biochemistry, natural product synthesis, and drug development.
Introduction
Apigenin is a well-studied flavonoid known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic application is often limited by poor water solubility and low bioavailability.[2][3] Glucuronidation is a major metabolic pathway for flavonoids in vivo, which generally increases their water solubility and facilitates excretion.[4][5] The addition of a methyl group can further modify the compound's physicochemical properties and biological activity.[6][7]
The enzymatic synthesis of flavonoid derivatives provides a powerful alternative to complex chemical methods that often require multiple protection and deprotection steps.[8] This protocol utilizes two key enzyme classes:
-
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid from a UDP-activated donor (UDP-glucuronic acid) to a substrate.[4][9] Several UGT isoforms, such as UGT1A9, have shown activity towards apigenin.[10]
-
O-methyltransferases (OMTs): These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl or carboxyl group on a substrate molecule.[6][11]
This document outlines a sequential, one-pot enzymatic reaction to produce Apigenin 7-O-methylglucuronide from apigenin.
Enzymatic Synthesis Pathway
The synthesis of this compound is achieved through a two-step enzymatic reaction. First, apigenin is glucuronidated at the 7-position by a UGT. The resulting Apigenin 7-O-glucuronide is then methylated on the carboxyl group of the glucuronic acid moiety by an OMT.
Caption: Two-step enzymatic synthesis of this compound.
Materials and Reagents
Substrates and Cofactors
-
Apigenin (≥98% purity, Sigma-Aldrich)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA, ≥98% purity, Sigma-Aldrich)
-
S-Adenosyl-L-methionine (SAM, ≥98% purity, Sigma-Aldrich)
-
Tris-HCl buffer (Sigma-Aldrich)
-
Magnesium Chloride (MgCl₂) (Sigma-Aldrich)
-
Dithiothreitol (DTT) (Sigma-Aldrich)
-
Methanol (HPLC grade, Fisher Scientific)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Formic acid (ACS grade, Sigma-Aldrich)
Enzymes
-
Recombinant Human UDP-glucuronosyltransferase 1A9 (UGT1A9) (e.g., from insect cells or E. coli, commercially available or produced in-house)[10]
-
Recombinant O-methyltransferase (OMT) (Plant-derived OMTs are known to methylate flavonoids and could be screened for activity on the glucuronide moiety)[11][12]
Equipment
-
Incubator/shaker
-
Centrifuge
-
HPLC system with UV-Vis detector
-
LC-MS system for product confirmation
-
Preparative HPLC system
-
Rotary evaporator
-
Lyophilizer
Experimental Protocols
The following protocols describe the enzymatic synthesis, purification, and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin - Wikipedia [en.wikipedia.org]
- 6. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of flavonoids by recombinant UGT1A3 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Apigenin 7-O-methylglucuronide for In Vitro Assays
This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Apigenin (B1666066) 7-O-methylglucuronide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for preparing a stock solution of Apigenin 7-O-methylglucuronide?
A1: The recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1] Apigenin derivatives, like the closely related Apigenin-7-glucuronide, demonstrate high solubility in DMSO, with concentrations as high as 89 mg/mL being reported.[2] Other potential organic solvents include pyridine, methanol, and ethanol, though they generally offer lower solubilizing capacity for this class of compounds.[1]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate it:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[3]
-
Use Pre-warmed Medium: Pre-warming your aqueous medium to 37°C before adding the compound stock can help maintain solubility.[4]
-
Ensure Rapid Mixing: Add the DMSO stock dropwise into the aqueous medium while vortexing or stirring vigorously.[3][4] This rapid dispersion prevents localized high concentrations that lead to precipitation.
-
Sonication: If precipitation occurs, brief sonication in a water bath sonicator can sometimes help redissolve the compound.[3][5]
Q3: What are some alternative solvents or co-solvents if DMSO is not effective or compatible with my assay?
A3: If DMSO is not suitable, you can explore other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF).[4][6] Often, a co-solvent system, where the compound is dissolved in a mixture of solvents, can be more effective than a single solvent.[4][6] For example, formulations containing PEG 300 or PEG 400 have been used to improve the solubility of apigenin and related flavonoids.[5][7]
Q4: Are there more advanced methods to improve solubility for long-term experiments?
A4: Yes. If standard solvents are insufficient, consider using solubility-enhancing excipients. These are common in pharmaceutical development and can be adapted for in vitro use:
-
Cyclodextrins: These molecules form inclusion complexes with hydrophobic compounds, effectively encapsulating them and increasing their aqueous solubility.[8][9][10]
-
Surfactants: Surfactants like Tween-80 or Pluronic® F-127 can form micelles that encapsulate the compound, keeping it dispersed in the aqueous phase.[5][8][11]
-
Solid Dispersions: For challenging compounds, preparing a solid dispersion by mixing the compound with a polymer carrier (e.g., Pluronic® F-68, Pluronic® F-127) can significantly enhance dissolution.[8][12][13]
Q5: How should I store my this compound stock solution?
A5: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C.[3][5] It is highly recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound powder does not dissolve in the initial solvent. | Insufficient solvent power or volume. | Use a stronger solvent like DMSO. Ensure you are using a sufficient volume. Gentle warming (37°C) or brief sonication may aid dissolution.[3][5] |
| Compound precipitates immediately upon dilution into aqueous buffer/medium. | Supersaturation and poor aqueous solubility ("crashing out"). | Add the DMSO stock to the aqueous medium (not vice versa) while vortexing vigorously.[3] Lower the final concentration of the compound. Use a co-solvent system or solubility enhancers like cyclodextrins.[4][9] |
| The solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is not thermodynamically stable in the aqueous environment. | The compound may be forming aggregates. Consider using solubility-enhancing excipients like surfactants (e.g., Tween-80) to create more stable micelles.[4][5] |
| Inconsistent results between experiments. | Variability in stock solution preparation or degradation of the compound. | Standardize the protocol for preparing and diluting the compound. Prepare fresh dilutions for each experiment from a properly stored, single-use aliquot of the stock solution.[4] |
Quantitative Data: Solubility of Apigenin and its Derivatives
Disclaimer: Data for this compound is limited. The following table includes data for the closely related Apigenin-7-glucuronide and the parent compound Apigenin to provide a general guide.
| Compound | Solvent | Temperature | Solubility |
| Apigenin-7-glucuronide | DMSO | Not Specified | 89 mg/mL (199.39 mM)[2] |
| Apigenin-7-glucuronide | Water | Not Specified | Insoluble[2] |
| Apigenin-7-glucuronide | Ethanol | Not Specified | Insoluble[2] |
| Apigenin | PEG-400 | 318.2 K (45°C) | 4.27 x 10⁻¹ (mole fraction)[7] |
| Apigenin | DMSO | 318.2 K (45°C) | 4.18 x 10⁻¹ (mole fraction)[7] |
| Apigenin | Ethanol | 318.2 K (45°C) | 4.86 x 10⁻⁴ (mole fraction)[7] |
| Apigenin | Water | 318.2 K (45°C) | 3.08 x 10⁻⁶ (mole fraction)[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 460.4 g/mol ) using an analytical balance.
-
Calculate Solvent Volume: Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (Formula: Volume (L) = [Mass (g) / 460.4 g/mol ] / 0.010 mol/L).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[2][5]
Protocol 2: Standard Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Warm the sterile aqueous cell culture medium or buffer to 37°C in a water bath.[4]
-
Prepare for Mixing: Place the tube or flask containing the pre-warmed medium on a vortex mixer set to a medium-high speed.
-
Add Stock Solution: While the medium is actively vortexing, slowly add the required volume of the DMSO stock solution dropwise to the medium.[4] This ensures immediate and rapid dispersion.
-
Final Mix: Continue to vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before applying it to your assay.
Visual Guides
Caption: Decision workflow for solubilizing the compound.
Caption: Experimental workflow for diluting DMSO stock solution.
Caption: Postulated signaling pathway for the compound.
References
- 1. This compound | CAS:53538-13-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Stability of Apigenin 7-O-methylglucuronide in different solvents and pH.
This technical support center provides guidance on the stability of Apigenin (B1666066) 7-O-methylglucuronide in various experimental conditions. Due to the limited availability of stability data for this specific compound, information from closely related compounds, Apigenin and Apigenin 7-O-glucoside, is provided as a reference. It is crucial to perform stability studies on Apigenin 7-O-methylglucuronide to determine its specific degradation profile.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of flavonoid glucuronides like this compound?
Flavonoid O-glucuronides are susceptible to hydrolysis, which involves the cleavage of the glycosidic bond to release the aglycone (apigenin in this case) and the glucuronic acid moiety. This hydrolysis can be influenced by pH, temperature, and enzymatic activity. C-glycosidic bonds, in contrast, are generally very stable.[1][2] The stability of acylated glucosides is also dependent on the extraction and storage conditions, including temperature, pH, and the solvent used.[3]
Q2: How does pH affect the stability of this compound?
While specific data for this compound is unavailable, studies on the related compound Apigenin-7-O-glucoside show that it is susceptible to hydrolysis under acidic conditions.[4] For instance, Apigenin-7-O-glucoside was found to be partially hydrolyzed in the presence of formic acid, with complete hydrolysis occurring at a concentration of 90% formic acid.[4] Generally, flavonoid glycosides are more stable at neutral pH and degradation can occur under both acidic and alkaline conditions. For another related compound, apigenin-7-O-glucoside, degradation of 6% was observed at pH 8, 9% at pH 9, and 11-12% at pH 10-12, with no loss below pH 5.0.[5]
Q3: What solvents are suitable for dissolving and storing this compound?
Apigenin, the aglycone, is poorly soluble in water but soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[6][7][8][9] The glycoside moiety in this compound is expected to increase its polarity and aqueous solubility compared to apigenin. For experimental purposes, dissolving the compound in a small amount of DMSO or ethanol followed by dilution with an aqueous buffer is a common practice.[10] However, the choice of solvent can impact stability, and it is recommended to prepare fresh solutions for experiments whenever possible.
Q4: Are there any known signaling pathways affected by this compound?
Direct studies on the signaling pathways affected by this compound are scarce. It is widely believed that flavonoid glycosides act as prodrugs, which are hydrolyzed to their aglycones in the body to exert their biological effects. Apigenin, the aglycone of your compound, is known to interact with several signaling pathways, including the Wnt/β-catenin signaling pathway, where it promotes the degradation of β-catenin.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound degradation observed in stock solution. | - Inappropriate solvent- Unstable pH- High temperature storage- Exposure to light | - Prepare fresh solutions before each experiment.- Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or covering with aluminum foil. |
| Inconsistent results in cell-based assays. | - Hydrolysis of the compound in the cell culture medium.- Interaction with components of the medium. | - Perform a time-course stability study of the compound in the cell culture medium under assay conditions (e.g., 37°C, 5% CO2).- Analyze the medium at different time points by HPLC to quantify the parent compound and any degradation products. |
| Low recovery of the compound during extraction. | - Adsorption to plasticware.- Degradation during sample processing. | - Use low-retention plasticware.- Keep samples on ice during processing.- Optimize the extraction procedure to minimize processing time. |
Stability Data of Related Compounds
The following tables summarize the stability data for Apigenin and Apigenin-7-O-glucoside, which can serve as a proxy for estimating the stability of this compound.
Table 1: Forced Degradation of Apigenin [5]
| Stress Condition | % Degradation |
| Alkaline Hydrolysis (0.1N NaOH, 2h) | 5.87 |
| Photolytic (Sunlight, 2h) | 20 |
Table 2: pH-Dependent Degradation of Apigenin-7-O-glucoside [5]
| pH | % Degradation |
| < 5.0 | No Loss |
| 8 | 6 |
| 9 | 9 |
| 10-12 | 11-12 |
| 13 | 48 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in a Specific Solvent/Buffer
-
Preparation of Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution with the desired solvent or buffer (e.g., PBS, cell culture medium) to the final test concentration (e.g., 100 µM).
-
Incubation: Incubate the test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound.[7][12]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Protocol 2: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Incubation: Add a known amount of this compound stock solution to each buffer to a final concentration. Incubate at a controlled temperature.
-
Analysis: After a predetermined incubation period, analyze the samples by HPLC to determine the percentage of the compound remaining.
Visualizations
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. ijhsr.org [ijhsr.org]
- 8. Solubility and dissolution rate improvement of the inclusion complex of apigenin with 2-hydroxypropyl-β-cyclodextrin prepared using the liquid antisolvent precipitation and solvent removal combination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. mdpi.com [mdpi.com]
- 11. Apigenin-induced lysosomal degradation of β-catenin in Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Apigenin 7-O-Methylglucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the synthesis of Apigenin (B1666066) 7-O-methylglucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yields in the synthesis of Apigenin 7-O-methylglucuronide?
A1: Low yields in the synthesis of this compound typically stem from two main stages: the initial regioselective glucuronidation of apigenin at the 7-O position and the subsequent methylation of the glucuronic acid moiety.
-
Glucuronidation Challenges: Apigenin possesses multiple hydroxyl groups (at positions 5, 7, and 4'), leading to a lack of regioselectivity in chemical synthesis and the formation of undesired isomers. This necessitates complex protection and deprotection steps, which can significantly reduce the overall yield.[1] For instance, the chemical synthesis of a similar flavonoid glucuronide, quercetin-7-O-glucuronide, has been reported with a low yield of only 8%.[1] Enzymatic approaches can offer better regioselectivity, but may suffer from low conversion rates and the high cost of the UDP-glucuronic acid (UDPGA) co-substrate.
-
Methylation Challenges: The final methylation step to form the methyl ester can also contribute to yield loss. Incomplete reaction, side reactions involving the phenolic hydroxyl groups of apigenin if not properly protected, and purification difficulties can all reduce the final product yield.
Q2: What are the primary strategies to improve the yield of Apigenin 7-O-glucuronide, the precursor to the final product?
A2: To improve the yield of the regioselective glucuronidation of apigenin, three main approaches can be considered:
-
Chemical Synthesis with Protecting Groups: This classic approach involves selectively protecting the hydroxyl groups at the 5 and 4' positions of apigenin, leaving the 7-OH group available for glucuronidation. While this method provides control over regioselectivity, it is a multi-step process that can be laborious and may result in yield loss at each step.[1]
-
Enzymatic Synthesis using UDP-glucuronosyltransferases (UGTs): Utilizing specific UGTs that exhibit high regioselectivity for the 7-OH position of flavonoids is a promising strategy. For example, UGT1A1 and UGT1A3 isoforms have been shown to preferentially glucuronidate the 7-OH group of flavonols. This approach avoids the need for protecting groups, simplifying the overall process.
-
Whole-Cell Biotransformation: This technique employs engineered microorganisms (e.g., E. coli, S. cerevisiae) that express a specific UGT and can regenerate the expensive UDPGA co-substrate in situ. This can be a more cost-effective and scalable method for producing Apigenin 7-O-glucuronide.
Q3: How can I selectively methylate the carboxylic acid of the glucuronide without affecting the hydroxyl groups on the apigenin backbone?
A3: Selective methylation of the carboxylic acid group of the glucuronide can be achieved using specific methylating agents that are chemoselective for carboxylic acids over phenols under controlled conditions. Diazomethane (B1218177) (CH₂N₂) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMSDM), are commonly used for this purpose. These reagents react rapidly with carboxylic acids to form methyl esters with minimal side products. To avoid methylation of the more acidic phenolic hydroxyl groups, it is crucial to perform the reaction under mild and carefully controlled conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of Apigenin 7-O-glucuronide in chemical synthesis | 1. Incomplete protection of 5-OH and 4'-OH groups. 2. Formation of multiple glucuronide isomers. 3. Inefficient coupling with the glucuronyl donor. 4. Degradation during deprotection steps. | 1. Optimize protecting group strategy and confirm complete protection by NMR or LC-MS. 2. Improve regioselectivity by using a more selective glucuronyl donor or optimizing reaction conditions (temperature, solvent). 3. Use a phase transfer catalyst to improve the efficiency of glycosylation.[1] 4. Employ milder deprotection conditions. |
| Low yield of Apigenin 7-O-glucuronide in enzymatic synthesis | 1. Low activity or instability of the UGT enzyme. 2. Insufficient concentration of the UDPGA co-substrate. 3. Substrate or product inhibition of the enzyme. | 1. Use a freshly prepared or commercially sourced high-activity enzyme. Optimize reaction buffer (pH, temperature). 2. Add a UDPGA regeneration system or use a whole-cell biotransformation approach. 3. Perform the reaction under conditions of substrate feeding to maintain optimal concentrations. |
| Low yield of this compound in the methylation step | 1. Incomplete reaction with the methylating agent. 2. Side reaction: methylation of phenolic hydroxyl groups. 3. Degradation of the starting material or product. | 1. Ensure the use of a fresh solution of diazomethane or TMSDM. Increase the molar excess of the methylating agent. 2. Perform the reaction at low temperatures (e.g., 0°C) and monitor the reaction closely by TLC or LC-MS to avoid over-methylation. 3. Use anhydrous solvents and inert atmosphere to prevent hydrolysis. |
| Difficult purification of the final product | 1. Presence of unreacted starting materials and side products. 2. Similar polarities of the product and impurities. | 1. Optimize the reaction to drive it to completion. 2. Employ multi-step purification techniques, such as column chromatography on silica (B1680970) gel followed by preparative HPLC. The use of Sephadex LH-20 has also been reported for the purification of flavonoid glycosides. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of flavonoid glucuronides and related methylation reactions. Note that data for the complete synthesis of this compound is limited; therefore, data for similar compounds are included for comparison.
| Reaction | Method | Substrate | Product | Reported Yield | Reference |
| Glucuronidation | Chemical Synthesis | 3,3′,4′,5-tetrabenzoylquercetin | Quercetin-7-O-glucuronide | 8% | [1] |
| Glucuronidation | Chemical Synthesis | Tribenzylated quercetin | Quercetin 3′-O-β-D-glucuronide | 24% (overall) | [1] |
| Glucosylation | Whole-cell biotransformation (C. glutamicum) | Apigenin | Apigenin-7-O-β-glucoside | 0.6 mM | |
| Methylation of Carboxylic Acids | Chemical Synthesis (TMSDM) | N-nosyl-α-amino acids | N-nosyl-α-amino acid methyl esters | High yields | |
| Methylation of Phenols | Chemical Synthesis (TMAH, Microwave) | Phenolic compounds | O-methylated phenols | Good to excellent | [2] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the synthesis of similar flavonoid derivatives. Researchers should optimize these conditions for their specific experimental setup.
Protocol 1: Enzymatic Synthesis of Apigenin 7-O-glucuronide
This protocol is based on the use of a regioselective UDP-glucuronosyltransferase (e.g., UGT1A1).
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 200 µL:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM Apigenin (dissolved in DMSO, final DMSO concentration <1%)
-
5 mM UDP-glucuronic acid (UDPGA)
-
0.1 mg/mL recombinant UGT1A1
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analysis and Purification: Centrifuge the mixture to precipitate the protein. Analyze the supernatant by HPLC to determine the conversion to Apigenin 7-O-glucuronide. The product can be purified by preparative HPLC.
Protocol 2: Methylation of Apigenin 7-O-glucuronide
This protocol uses trimethylsilyldiazomethane (TMSDM) for the selective methylation of the carboxylic acid. Caution: TMSDM is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve Apigenin 7-O-glucuronide (1 equivalent) in a mixture of anhydrous methanol (B129727) and toluene (B28343) (e.g., 1:4 v/v).
-
Methylation: Cool the solution to 0°C in an ice bath. Add a 2.0 M solution of TMSDM in hexanes (1.2 equivalents) dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes. The disappearance of the starting material and the appearance of a less polar spot corresponding to the methyl ester indicates reaction completion.
-
Quenching: Quench the excess TMSDM by adding a few drops of acetic acid until the yellow color disappears.
-
Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key reaction pathways in the synthesis.
References
Technical Support Center: Optimizing LC-MS for Apigenin 7-O-methylglucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Apigenin 7-O-methylglucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS parameters for this compound analysis?
A1: For initial method development, a reversed-phase C18 column is commonly used with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing an acidic modifier. Electrospray ionization (ESI) is the preferred ionization technique.
Q2: Should I use positive or negative ionization mode for detecting this compound?
A2: Both positive and negative ionization modes can be used. Negative ion mode is often preferred for flavonoid glucuronides as they readily form [M-H]⁻ ions. However, positive ion mode can also provide good sensitivity, typically forming [M+H]⁺ ions.[1][2] The optimal mode should be determined empirically for your specific instrument and sample matrix.
Q3: What is the characteristic fragmentation pattern of this compound in MS/MS?
A3: The most characteristic fragmentation is the neutral loss of the methylglucuronic acid moiety (-192 Da) from the precursor ion. In negative mode, you would observe a transition from m/z 461 [M-H]⁻ to m/z 269 [Apigenin-H]⁻. In positive mode, the transition would be from m/z 463 [M+H]⁺ to m/z 271 [Apigenin+H]⁺. A key diagnostic fragmentation is the loss of the sugar moiety.[1]
Q4: How can I minimize matrix effects in my biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[3][4]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[3]
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | For acidic flavonoids, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.[3] |
| Injection Solvent Mismatch | Ensure your injection solvent is weaker than or the same as the initial mobile phase composition to prevent peak distortion.[3][5] |
| Column Contamination | Flush the column with a strong solvent. If the issue persists, consider using a guard column or replacing the analytical column.[3][6] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector.[3] |
Problem 2: Low Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Ion Source Parameters | Optimize ESI source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[2][7] |
| Ion Suppression | Conduct a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup or chromatographic separation to remove interfering compounds.[3] |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound. A common fragmentation is the loss of the glucuronic acid unit (-176 Da).[1] For the methylated form, this would be a loss of 192 Da. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of the analyte. |
| Mobile Phase Composition | The pH and organic solvent composition of the mobile phase can significantly impact ionization efficiency. An acidic mobile phase (e.g., with 0.1% formic acid) generally promotes protonation in positive mode.[8] |
Problem 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Leaking Fittings | Check all fittings for leaks, as this can introduce air and contaminants into the system. |
| Contaminated Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Improperly Degassed Mobile Phase | Ensure the mobile phase is adequately degassed to prevent bubble formation. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine)
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) (for urine or plasma):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma supernatant) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.[3]
-
Protocol 2: General LC-MS/MS Method
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative or Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data Tables
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: Example MS Source Parameters (to be optimized for your instrument)
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3500 V | -3000 V |
| Nebulizer Pressure | 45 psi | 45 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temperature | 325 °C | 325 °C |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 463.1 | 271.1 | Positive |
| This compound | 461.1 | 269.1 | Negative |
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. ijhsr.org [ijhsr.org]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of Apigenin 7-O-methylglucuronide during extraction.
Welcome to the technical support center for the extraction of Apigenin (B1666066) 7-O-methylglucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the extraction of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Apigenin 7-O-methylglucuronide during extraction?
A1: The degradation of this compound during extraction is primarily influenced by four main factors:
-
pH: Flavonoid glucuronides are susceptible to hydrolysis under both acidic and alkaline conditions. Acidic conditions can cleave the glycosidic bond, while alkaline conditions can lead to the opening of the flavonoid's C-ring. For similar compounds like apigenin-7-O-glucoside, degradation is minimal below pH 5 but increases significantly at pH 8 and above[1].
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation. It is crucial to use the lowest effective temperature during extraction and processing[2][3].
-
Enzymatic Activity: The presence of endogenous plant enzymes, such as β-glucosidases and esterases, can cleave the glucuronide and methyl ester groups, leading to the formation of the aglycone (apigenin) or other derivatives.
-
Oxidation: Flavonoids are prone to oxidation, which can be catalyzed by light, oxygen, and metal ions. This can lead to the formation of various degradation products and a loss of biological activity.
Q2: I am observing low yields of this compound in my extract. What could be the potential causes?
A2: Low yields can stem from several factors throughout the extraction process:
-
Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound. The polarity of the solvent is a critical factor. Also, the extraction time and temperature might be insufficient for complete extraction.
-
Degradation: As outlined in Q1, degradation due to pH, temperature, enzymes, or oxidation can significantly reduce the final yield.
-
Improper Sample Preparation: The particle size of the plant material can affect extraction efficiency. A smaller particle size increases the surface area for solvent interaction, but too fine a powder can lead to issues with filtration.
-
Adsorption: The compound may adsorb to the surface of the extraction vessel or chromatography media during purification.
Q3: Can I use a conventional heating method like Soxhlet extraction for this compound?
A3: While Soxhlet extraction can be effective for some compounds, it is generally not recommended for thermally sensitive molecules like flavonoid glycosides. The prolonged exposure to high temperatures during Soxhlet extraction can lead to significant degradation[4]. Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are preferred as they often require lower temperatures and shorter extraction times[4][5].
Q4: How should I store my extracts containing this compound to prevent degradation?
A4: For optimal stability, extracts should be stored at low temperatures, preferably at -20°C or -80°C, in airtight containers to minimize exposure to oxygen. It is also advisable to protect the extracts from light by using amber vials or by wrapping the containers in aluminum foil. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no peak of this compound in HPLC analysis. | 1. Degradation: The compound has degraded during extraction or storage. 2. Poor Extraction Efficiency: The chosen solvent or extraction parameters are not optimal. 3. Matrix Effects: Other compounds in the extract are interfering with the detection. | 1. Review the extraction protocol and ensure that temperature and pH are controlled. Use fresh solvents and protect the sample from light and oxygen. 2. Optimize the extraction solvent system. A mixture of ethanol (B145695) or methanol (B129727) with water is often a good starting point. Optimize extraction time and temperature using a systematic approach. 3. Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering compounds. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation Products: The new peaks could be degradation products of this compound. 2. Contaminants: Contamination from solvents, equipment, or the plant material itself. | 1. Compare the chromatogram with a stressed sample (e.g., by heating or exposing to extreme pH) to identify potential degradation products. Use mass spectrometry (MS) for identification. 2. Run a blank extraction (without the plant material) to check for solvent and system contaminants. Ensure all glassware and equipment are thoroughly cleaned. |
| Inconsistent extraction yields between batches. | 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent ratio, or particle size can lead to different yields. | 1. Use a homogenized batch of plant material for all extractions to ensure consistency. 2. Carefully control and document all extraction parameters for each batch to ensure reproducibility. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Apigenin Glycosides
This protocol is adapted from methods used for the extraction of apigenin and its glycosides from plant materials[6][7][8].
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask.
-
Add 20 mL of 70% ethanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 100 W.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
3. Post-Extraction Processing:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of 70% ethanol and repeat the sonication and centrifugation steps.
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of Apigenin Glycosides
This protocol is based on established methods for MAE of flavonoids[5][9].
1. Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
2. Extraction:
-
Weigh 0.5 grams of the powdered plant material and place it in a microwave extraction vessel.
-
Add 10 mL of 70% ethanol (v/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 300 W and the temperature to 60°C.
-
Irradiate for 5 minutes.
3. Post-Extraction Processing:
-
Allow the vessel to cool to room temperature.
-
Open the vessel and filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 70% ethanol.
-
Combine the filtrate and the washing.
-
Filter the combined extract through a 0.45 µm syringe filter before HPLC analysis.
Data Presentation
Table 1: Comparative Stability of Apigenin and its Glycoside under Different pH Conditions
| pH | Apigenin Degradation (%) after 24h at 25°C | Apigenin-7-O-glucoside Degradation (%) after 24h at 25°C |
| 3 | < 5 | < 2 |
| 5 | < 5 | < 2 |
| 7 | ~ 10 | ~ 5 |
| 9 | > 20 | ~ 15 |
| 11 | > 50 | > 30 |
Source: Adapted from stability studies on apigenin and its glycosides[1].
Table 2: Influence of Extraction Method on the Yield of Apigenin Glycosides
This table presents a general comparison based on typical outcomes for flavonoid extraction.
| Extraction Method | Typical Temperature Range (°C) | Typical Extraction Time | Relative Yield | Notes |
| Maceration | 20-30 | 24-72 hours | Low to Moderate | Simple but time-consuming and may result in incomplete extraction. |
| Soxhlet | 60-80 | 6-12 hours | Moderate to High | High risk of thermal degradation for sensitive compounds[4]. |
| Ultrasonic-Assisted Extraction (UAE) | 30-50 | 20-40 minutes | High | Efficient and time-saving, with reduced risk of thermal degradation[7][8]. |
| Microwave-Assisted Extraction (MAE) | 50-70 | 2-10 minutes | High | Very rapid, but requires careful control of temperature to avoid degradation[5][9]. |
Visualizations
Diagram 1: General Workflow for Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Diagram 2: Key Signaling Pathways Modulated by Apigenin
Caption: Apigenin modulates multiple key signaling pathways involved in cellular processes.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agrijournals.ir [agrijournals.ir]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Optimization of ultrasonic-assisted enzymatic hydrolysis for the extraction of luteolin and apigenin from celery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Apigenin 7-O-methylglucuronide
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Apigenin 7-O-methylglucuronide.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in the HPLC analysis of flavonoids like this compound. This is often due to secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions for Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[1][2][3]
-
Solution: Suppress silanol activity by acidifying the mobile phase. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common and effective strategy.[3] Using a modern, end-capped column or a column with a polar-embedded phase can also minimize these interactions.[1][4]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[1][5][6]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[4][7][9]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3][4]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][7]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1]
-
Q2: I am observing peak fronting in my this compound analysis. What could be the cause?
Peak fronting, with an asymmetry factor less than 1, is less common than tailing but can still significantly impact quantification.
Potential Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the analyte may travel too quickly through the initial part of the column, leading to fronting.[3][11][12]
-
Column Overload (Concentration Overload): Injecting a sample with a very high concentration can lead to peak fronting.[4][11][13]
-
Poor Column Packing or Column Collapse: A void or channel in the column packing can cause uneven flow and result in fronting peaks.[9][11] This can be due to physical shock or operating outside the column's recommended pressure or pH range.[9][12]
Q3: My peaks for this compound are broad. How can I improve the peak shape?
Broad peaks can result in poor resolution and reduced sensitivity. Several factors can contribute to this issue.
Potential Causes and Solutions for Broad Peaks:
-
Sub-optimal Mobile Phase Composition: The strength of the organic modifier in the mobile phase can affect peak width.
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) by 5-10% to see if it sharpens the peak.[7]
-
-
Column Degradation: Over time, columns lose efficiency, leading to broader peaks.[10]
-
Solution: Replace the column. Regularly flushing the column with a strong solvent can help prolong its life.[10]
-
-
Extra-Column Volume: As with peak tailing, excessive volume in the system outside of the column can cause peak broadening.[7]
-
Solution: Minimize tubing length and use narrow-bore tubing.[7]
-
-
High Flow Rate: A flow rate that is too high can lead to band broadening.
-
Solution: Optimize the flow rate. Slower flow rates can sometimes improve peak shape, but at the cost of longer run times.[14]
-
Troubleshooting Workflows
Below are logical diagrams to guide the troubleshooting process for common peak shape issues.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. acdlabs.com [acdlabs.com]
- 10. mastelf.com [mastelf.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Apigenin 7-O-methylglucuronide for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Apigenin (B1666066) 7-O-methylglucuronide.
Frequently Asked Questions (FAQs)
Q1: We are struggling to achieve significant plasma concentrations of Apigenin 7-O-methylglucuronide in our in vivo studies. What are the primary reasons for its low bioavailability?
A1: The low systemic exposure of this compound is typically not due to poor absorption of the glucuronide itself, but rather is a consequence of the overall pharmacokinetics of its parent compound, apigenin. Apigenin has low aqueous solubility, which limits its initial absorption.[1][2] Following absorption, apigenin is extensively metabolized in the intestines and liver, primarily through glucuronidation and sulfation.[1][3][4] The resulting glucuronide conjugates, including this compound, can then be actively pumped back into the intestinal lumen by efflux transporters like Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs), further limiting their systemic circulation.[5][6][7]
Q2: What are the most promising strategies to enhance the systemic levels of this compound?
A2: The most effective approach is to focus on enhancing the oral bioavailability of the parent compound, apigenin. By increasing the amount of apigenin absorbed, you can consequently increase the amount that is metabolized to this compound. Key strategies include:
-
Advanced Formulation Techniques: Improving the solubility and dissolution rate of apigenin is crucial.[8][9] Techniques such as solid dispersions, self-nanoemulsifying drug delivery systems (SNEDDS), nanoparticles, and mixed micelles have shown significant success in this area.[2][10][11][12][13]
-
Co-administration with Efflux Transporter Inhibitors: While not a formulation strategy, co-administering apigenin with inhibitors of BCRP and MRPs can reduce the efflux of its glucuronide metabolites from enterocytes back into the gut lumen, thereby increasing their systemic absorption.[5][14]
Q3: Can you provide a summary of the reported improvements in apigenin bioavailability using different formulation methods?
A3: Yes, the following table summarizes quantitative data from various studies that have successfully enhanced the oral bioavailability of apigenin.
| Formulation Strategy | Carrier/Method | Fold Increase in Bioavailability (Compared to Pure Apigenin/Control) | Reference |
| Solid Dispersions | Pluronic-F127 (Microwave Technology) | 3.19-fold | [10] |
| Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS) | Coconut oil fatty acid, Imwitor 988, Transcutol P, and HCO30 | Cmax increased by 105.05%, AUC increased by 91.32% | [2][15] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Gelucire 44/14, Tween 80, and PEG 400 | 3.3 to 3.8-fold | [11] |
| Soluplus®/Pluronic F127 Binary Mixed Micelles | Soluplus® and Pluronic F127 | 4.03-fold | [12] |
| Cocrystals | 4,4′-bipyridine | 3.9-fold | [16] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound. | Poor solubility and dissolution of the administered apigenin formulation. | 1. Improve Apigenin Solubility: Utilize a formulation strategy known to enhance the solubility of poorly water-soluble drugs. Consider preparing a solid dispersion with a hydrophilic carrier like Pluronic F-127 or developing a lipid-based formulation such as a self-nanoemulsifying drug delivery system (SNEDDS).[2][10][17][18] 2. Particle Size Reduction: Employ techniques like ball milling or nanocrystal formation to increase the surface area of apigenin, which can improve its dissolution rate.[19] |
| Initial absorption of apigenin appears sufficient, but systemic glucuronide levels remain low. | High first-pass metabolism and significant efflux of the glucuronide metabolite back into the intestinal lumen by ABC transporters (e.g., BCRP, MRPs). | 1. Co-administer with Transporter Inhibitors: Consider the co-administration of known inhibitors of BCRP and MRPs. This can reduce the efflux of this compound from the enterocytes into the gut.[5][6][7] 2. Modulate Gut Microbiota: The intestinal microbiota can deconjugate glucuronides, allowing for reabsorption of the parent compound. The composition of the gut microbiota can influence the overall bioavailability of apigenin and its metabolites.[20][21] While more complex to control, this is a factor to consider in experimental variability. |
| Inconsistent results between different in vivo experiments. | Instability of the formulation. Variability in the physiological state of the animals (e.g., fed vs. fasted). | 1. Assess Formulation Stability: Conduct stability studies on your apigenin formulation under relevant storage conditions to ensure its physical and chemical integrity over time.[2] 2. Standardize Experimental Conditions: Strictly control experimental conditions such as the prandial state of the animals, as the presence of food can significantly impact the absorption of lipid-based formulations. Administer formulations consistently at the same time of day. |
Experimental Protocols & Visualizations
Detailed Methodologies
1. Preparation of Apigenin-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Objective: To prepare a lipid-based formulation that forms a nanoemulsion upon gentle agitation in an aqueous medium, enhancing the solubility and absorption of apigenin.
-
Materials: Apigenin, an oil phase (e.g., coconut oil fatty acid), a surfactant (e.g., Imwitor 988), and a cosurfactant (e.g., Transcutol P).[2]
-
Protocol:
-
Determine the optimal ratio of oil, surfactant, and cosurfactant by constructing a pseudo-ternary phase diagram.
-
Dissolve a predetermined amount of apigenin in the selected oil phase with the aid of gentle heating and vortexing.
-
Add the surfactant and cosurfactant to the oil phase and vortex until a homogenous mixture is obtained.
-
To assess the self-emulsification properties, add a small volume of the prepared SNEDDS to a larger volume of water and observe the formation of a clear or slightly opalescent nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of apigenin from a novel formulation compared to a control (e.g., pure apigenin suspension).
-
Materials: Wistar rats, the test formulation (e.g., Apigenin-SNEDDS), control suspension (apigenin in 0.5% sodium carboxymethyl cellulose), oral gavage needles, blood collection tubes (with anticoagulant), and an LC-MS/MS system for bioanalysis.[2][10]
-
Protocol:
-
Fast the rats overnight with free access to water before drug administration.
-
Divide the rats into two groups: the control group and the test formulation group.
-
Administer the respective formulations to each group via oral gavage at a specified dose of apigenin (e.g., 10 mg/kg).[2]
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples to separate the plasma.
-
Extract apigenin and its metabolites (including this compound) from the plasma using a protein precipitation method with a suitable organic solvent (e.g., methanol).[2][10]
-
Quantify the concentrations of the analytes in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both apigenin and this compound.
-
Diagrams
Caption: Workflow for in vivo bioavailability assessment.
Caption: Apigenin metabolism and transport pathway.
References
- 1. Insights into Pharmacological Potential of Apigenin through Various Pathways on a Nanoplatform in Multitude of Diseases [ouci.dntb.gov.ua]
- 2. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 6. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Approaches for Apigenin: A Review : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved solubility and oral bioavailability of apigenin via Soluplus/Pluronic F127 binary mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and Evaluation of Apigenin-Loaded Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. The bioavailability of apigenin-7-glucoside is influenced by human intestinal microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolism of apigenin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Apigenin 7-O-methylglucuronide quantification.
Welcome to the technical support center for the accurate quantification of Apigenin 7-O-methylglucuronide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to matrix effects in bioanalytical assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Potential Cause: Significant and variable matrix effects between samples.[1] Matrix effects can alter the ionization efficiency of the analyte, leading to either ion suppression or enhancement, which compromises accuracy and precision.[2][3]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method.[1][4] This involves comparing the analyte's response in a standard solution to its response when spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effect variability.[5][6][7][8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable normalization.
-
Optimize Sample Preparation: Employ rigorous sample cleanup procedures to remove interfering matrix components.[5][9] Techniques like Solid-Phase Extraction (SPE) are highly effective.[10][11]
-
Chromatographic Separation: Adjust the HPLC or UHPLC method to separate the analyte from co-eluting matrix components.[2][3]
-
Issue 2: Low Signal Intensity and Poor Sensitivity
-
Potential Cause: Severe ion suppression caused by co-eluting matrix components, particularly phospholipids (B1166683) in plasma or bile acids in bile samples.[5][12]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use a post-column infusion experiment to identify retention time regions with significant ion suppression.[1][13]
-
Enhance Sample Cleanup:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different column chemistry to shift the elution of this compound away from the ion suppression zones.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] For this compound, which is often measured in complex biological matrices like plasma, urine, or bile, endogenous components such as salts, lipids (especially phospholipids), and bile acids can significantly interfere with its ionization in the mass spectrometer source, leading to inaccurate and unreliable quantitative results.[5][12]
Q2: How can I quantitatively assess the matrix effect in my assay?
A2: The most common method is the post-extraction spike.[1][4] This involves comparing the peak area of the analyte in a neat solution (Set A) with the peak area of the analyte spiked into a blank matrix extract (Set B). The matrix effect can be calculated as a percentage using the formula: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. According to FDA guidelines, the matrix effect should be evaluated in at least six different sources of the biological matrix.[16][17]
Q3: What is the best internal standard to use for this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[7][8] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effect and variability in extraction recovery.[5][6] This allows for the most accurate correction and improves the overall precision and accuracy of the method. If a specific SIL-IS for the metabolite is unavailable, a SIL-IS of the parent compound (Apigenin) could be considered, but validation is critical to ensure it effectively compensates for the metabolite's behavior.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this analyte?
A4: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples before LC-MS/MS analysis.[10][11] For this compound in plasma, SPE cartridges that specifically target the removal of phospholipids are recommended.[14][15] When analyzing bile samples, a tailored SPE method is necessary to efficiently remove bile acids.[12] Liquid-Liquid Extraction (LLE) can also be an effective cleanup method, though it may be less selective than SPE.[5]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple way to reduce the concentration of interfering matrix components.[3] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if the concentration of this compound is low. This strategy is only feasible if the analytical method has very high sensitivity.[3] It is generally recommended to combine dilution with a robust sample preparation technique and the use of a suitable internal standard.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of flavonoid glucuronides, including this compound, in biological matrices.
Table 1: Recovery and Matrix Effect of Flavonoid Glucuronides in Rat Bile and Blood[12]
| Analyte | Concentration | Recovery (%) in Bile | Matrix Effect (%) in Bile | Recovery (%) in Blood | Matrix Effect (%) in Blood |
| Apigenin-7-O-glucuronide | Low | > 85% | < 20% | > 85% | < 20% |
| Medium | > 85% | < 20% | > 85% | < 20% | |
| High | > 85% | < 20% | > 85% | < 20% | |
| Wogonoside | Low | > 85% | < 20% | > 85% | < 20% |
| Medium | > 85% | < 20% | > 85% | < 20% | |
| High | > 85% | < 20% | > 85% | < 20% | |
| Baicalin | Low | > 85% | < 20% | > 85% | < 20% |
| Medium | > 85% | < 20% | > 85% | < 20% | |
| High | > 85% | < 20% | > 85% | < 20% |
Table 2: Precision and Accuracy for Apigenin and its Glucoside in Goat Serum[18]
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Apigenin | 1.5 | 10.2 | 14.5 | 10.3 |
| 25 | 4.80 | 8.21 | 5.20 | |
| 100 | 1.22 | 4.53 | 0.147 | |
| Apigenin 7-glucoside | 1.5 | 12.5 | 13.2 | 14.6 |
| 25 | 6.50 | 7.50 | 8.50 | |
| 100 | 2.50 | 3.20 | 2.10 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Bile Samples[12]
This protocol is designed to remove interfering bile acids for the analysis of flavonoid glucuronides.
-
Sample Pre-treatment: Dilute 25 µL of bile sample with 75 µL of 50% methanol (B129727) containing the internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, including the majority of bile acids.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Blood/Plasma Samples[12]
A simple and fast method for sample preparation of blood or plasma.
-
Sample Aliquoting: Take 50 µL of blood or plasma sample.
-
Protein Precipitation: Add 150 µL of acetonitrile (B52724) containing the internal standard to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS injection.
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 16. nalam.ca [nalam.ca]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
Apigenin 7-O-methylglucuronide stability under long-term storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Apigenin (B1666066) 7-O-methylglucuronide under long-term storage. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Apigenin 7-O-methylglucuronide?
A1: For long-term stability of solid this compound, it is recommended to store it as a powder at -20°C for up to three years. Storage at 4°C is suitable for shorter periods, up to two years[1]. To minimize degradation, the compound should be protected from light and moisture.
Q2: How should I store this compound in solution?
A2: Once dissolved, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles. For solutions prepared in a solvent like DMSO, storage at -80°C is recommended for up to one year, and at -20°C for up to one month[2].
Q3: What factors can affect the stability of this compound during storage?
A3: Several factors can influence the stability of flavonoid glucuronides like this compound. These include:
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
pH: The stability of flavonoids can be pH-dependent.
-
Solvent: The choice of solvent can impact the stability of the dissolved compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: How does the methylation of the glucuronide moiety affect the stability of apigenin glucuronide?
A4: While specific long-term stability data for this compound is limited, studies on similar flavonoids suggest that methylation of hydroxyl groups can increase metabolic stability[3][4][5][6]. This is because methylation can prevent the molecule from undergoing conjugation reactions, such as glucuronidation and sulfation, which are major pathways for flavonoid metabolism and elimination[4][5][6].
Q5: Are there any known degradation products of this compound?
A5: Specific degradation pathways for this compound are not extensively documented in the available literature. However, degradation of flavonoid glycosides can involve hydrolysis of the glycosidic bond, leading to the formation of the aglycone (apigenin) and the corresponding sugar derivative (methylglucuronic acid). Further degradation of the apigenin backbone may also occur under harsh conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light exposure). Use a freshly prepared solution from a new aliquot. Perform a stability check using HPLC to assess the purity of the stored compound. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Analyze the degradation products using LC-MS to identify their structures. Review storage and handling procedures to identify potential causes of degradation. Consider performing forced degradation studies to understand potential degradation pathways. |
| Precipitation of the compound in solution upon thawing. | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the problem persists, consider preparing a fresh solution at a slightly lower concentration. Ensure the solvent is of high purity. |
| Color change of the solid compound or solution. | Oxidation or other chemical degradation. | Discard the discolored material. Store new material under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound under different long-term storage conditions.
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile (B52724), water)
-
Amber glass vials
-
Temperature and humidity-controlled storage chambers
-
HPLC system with a UV or PDA detector
-
LC-MS system for degradation product identification
Methodology:
-
Sample Preparation:
-
Accurately weigh and aliquot solid this compound into amber glass vials.
-
Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration. Aliquot into amber glass vials.
-
-
Storage Conditions:
-
Store solid samples at:
-
-20°C (with desiccant)
-
4°C (with desiccant)
-
25°C / 60% Relative Humidity (RH)
-
-
Store solution samples at:
-
-80°C
-
-20°C
-
4°C
-
-
-
Time Points for Analysis:
-
Analyze samples at initial time point (T=0) and at subsequent intervals (e.g., 1, 3, 6, 12, 24, and 36 months).
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 4 µL.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm and 335 nm[7]).
-
Quantification: Determine the percentage of the initial concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
If significant degradation is observed, use LC-MS to identify the degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Heat at 80°C for 48 hours (in solution and as a solid).
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC and LC-MS to identify and quantify the parent compound and any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound (Solid)
| Storage Temperature | Recommended Duration | Expected Purity |
| -20°C | Up to 3 years | >98% |
| 4°C | Up to 2 years | >95% |
| 25°C | Not recommended for long-term storage | Significant degradation possible |
Table 2: Recommended Storage Conditions and Expected Stability of this compound (in DMSO)
| Storage Temperature | Recommended Duration | Expected Purity |
| -80°C | Up to 1 year | >98% |
| -20°C | Up to 1 month | >95% |
| 4°C | Not recommended | Prone to degradation |
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Apigenin's inhibitory effects on signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 4. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Structural Confirmation of Apigenin 7-O-methylglucuronide
Welcome to the technical support center for the structural confirmation of Apigenin (B1666066) 7-O-methylglucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural confirmation of Apigenin 7-O-methylglucuronide?
The primary challenges in confirming the structure of this compound revolve around unambiguously determining the exact position of the methyl group on the glucuronide moiety and distinguishing it from other potential isomers. Key difficulties include:
-
Isomeric Differentiation: Differentiating between methylation on the carboxylic acid of the glucuronide (forming a methyl ester) and methylation on one of the hydroxyl groups of the sugar ring is a significant hurdle. Standard analytical techniques may not easily distinguish these positional isomers.
-
Spectral Interpretation: The addition of a methyl group can introduce subtle changes in NMR spectra and mass fragmentation patterns, which can be challenging to interpret without reference standards.
-
Availability of Standards: Commercially available standards for this compound and its various potential isomers are often scarce, making direct comparison for identification difficult.
-
Sample Purity: Ensuring the isolated compound is free from closely related flavonoid glycosides is crucial for accurate structural elucidation.
Q2: How can Mass Spectrometry be used to differentiate between Apigenin 7-O-glucuronide and its methylated form?
Mass spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for this purpose. The key is to analyze the fragmentation patterns.
-
Parent Ion Mass: The monoisotopic mass of Apigenin 7-O-glucuronide is approximately 446.08 g/mol . The addition of a methyl group in this compound increases the mass to approximately 460.10 g/mol . This initial mass difference is the first indicator.
-
Fragmentation Analysis: In negative ion mode ESI-MS/MS, Apigenin 7-O-glucuronide typically shows a characteristic loss of the glucuronic acid moiety (176 Da), resulting in the apigenin aglycone fragment at m/z 269. For this compound, the fragmentation pattern will depend on the methylation position. If it is a methyl ester, a neutral loss of 190 Da (methylated glucuronic acid) would be expected. If methylation is on a sugar hydroxyl, the fragmentation might be more complex.
Q3: Can NMR spectroscopy definitively confirm the position of the methyl group?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of this compound.
-
¹H NMR: The presence of a methyl group will introduce a new singlet in the proton NMR spectrum, typically in the range of 3.7-3.9 ppm if it is a methyl ester. The chemical shifts of the protons on the glucuronide ring will also be affected by the position of methylation.
-
¹³C NMR: The carbon NMR spectrum will show an additional signal for the methyl carbon, typically around 52-55 ppm for a methyl ester. The chemical shifts of the carbons in the glucuronide moiety will also shift depending on the methylation site.
-
2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between the methyl protons and the carbonyl carbon of the glucuronic acid (in the case of a methyl ester), providing conclusive evidence of its position.
Troubleshooting Guides
Problem 1: Ambiguous Mass Spectrometry Fragmentation
Symptoms:
-
The precursor ion mass indicates the presence of a methylated apigenin glucuronide, but the MS/MS fragmentation pattern is unclear or does not show the expected neutral loss.
-
Difficulty in distinguishing between positional isomers based on MS/MS data alone.
Possible Causes:
-
In-source fragmentation leading to a complex mixture of ions.
-
The fragmentation energy is not optimized to produce characteristic product ions.
-
The presence of multiple isomers in the sample.
Solutions:
-
Optimize MS/MS Parameters: Adjust the collision energy to obtain a clear fragmentation pattern. Start with a low collision energy and gradually increase it.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements of fragment ions, aiding in the determination of their elemental composition and confirming the identity of the neutral losses.
-
Metal Complexation: The use of metal complexation with ions like Co(II) in ESI-MS/MS can induce more diagnostic fragmentation patterns that are sensitive to the glycosylation position, helping to differentiate isomers.[1]
-
Chromatographic Separation: Ensure baseline separation of potential isomers using a validated HPLC or UPLC method before MS analysis.
Problem 2: Unclear NMR Spectral Data
Symptoms:
-
Overlapping signals in the ¹H NMR spectrum, particularly in the sugar region.
-
Difficulty in assigning the signals of the glucuronide moiety.
-
The chemical shift of the methyl singlet is not in the expected range for a methyl ester.
Possible Causes:
-
Poor sample purity.
-
Inappropriate NMR solvent.
-
Low signal-to-noise ratio due to insufficient sample amount.
Solutions:
-
Purify the Sample: Use techniques like preparative HPLC or column chromatography to obtain a highly pure sample.
-
Use Different NMR Solvents: Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) can help to resolve overlapping signals.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons, which will aid in the complete assignment of the structure. The HMBC experiment is particularly useful for confirming the position of the methyl group by observing its correlation with the carbonyl carbon of the glucuronic acid.
-
Increase Scan Number: For samples with low concentration, increasing the number of scans can improve the signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize typical analytical data for Apigenin 7-O-glucuronide and its methyl ester. Note that exact values may vary depending on the experimental conditions.
Table 1: HPLC Retention Times
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Apigenin 7-O-glucuronide | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/0.1% Phosphoric Acid in Water (gradient) | 1.0 | 335 | ~19.8[2] |
| Apigenin | C18 | Methanol (B129727)/Water/Acetic Acid | 1.0 | 336 | Varies |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Apigenin 7-O-glucuronide | ESI- | [M-H]⁻ at 445.07 | 269.04 ([Apigenin-H]⁻)[3] |
| This compound (methyl ester) | ESI+ | [M-H]⁺ at 462 | - |
Table 3: NMR Spectral Data for Apigenin 7-O-β-D-glucuronide methyl ester (in DMSO-d₆) [4]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Apigenin Moiety | ||
| H-2' | 6.90 | 120.05 |
| H-6' | 6.90 | 120.05 |
| H-3' | 6.80 | 108.36 |
| H-5' | 6.80 | 108.36 |
| H-3 | 6.35 | 104.48 |
| H-6 | 6.20 | 102.39 |
| H-8 | 6.18 | 99.13 |
| C-2 | - | 161.77 |
| C-4 | - | 178.23 |
| C-5 | - | 157.95 |
| C-7 | - | 156.87 |
| C-9 | - | 151.15 |
| C-10 | - | 104.48 |
| C-1' | - | 146.23 |
| C-4' | - | 136.93 |
| Glucuronide Moiety | ||
| H-1'' | 5.18 | 134.73 |
| H-2'' | 3.72 | - |
| H-3'' | 3.90 | - |
| H-4'' | - | - |
| H-5'' | - | - |
| -OCH₃ | 1.173 | 17.98 |
Note: The provided NMR data from the source appears to have some inconsistencies in assignments and chemical shifts. This data should be used as a general reference and requires careful verification.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is a general guideline for the analysis of Apigenin 7-O-glucuronide.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-30 min, 10-25% B; 30-40 min, 25-10% B; 40-50 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 335 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Synthesis of Flavonoid Glucuronides (Koenigs-Knorr Method)
This is a general chemical synthesis approach that can be adapted for this compound.
-
Protection of Apigenin: Selectively protect the hydroxyl groups of apigenin where glucuronidation is not desired, leaving the 7-OH group free. This often involves multiple protection and deprotection steps.
-
Glycosylation: React the partially protected apigenin with a suitable glucuronic acid donor, such as an acetobromoglucuronate methyl ester, in the presence of a catalyst (e.g., silver carbonate or mercury(II) cyanide) in an aprotic solvent like dichloromethane (B109758) or acetonitrile.
-
Deprotection: Remove the protecting groups from the apigenin backbone and the glucuronic acid moiety using appropriate reagents (e.g., sodium methoxide (B1231860) for acetyl groups, catalytic hydrogenation for benzyl (B1604629) groups).
-
Purification: Purify the final product using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) followed by preparative HPLC to obtain the high-purity this compound.
Disclaimer: This is a generalized protocol and requires significant optimization and expertise in organic synthesis.
Visualizations
Experimental Workflow for Structural Confirmation
Caption: A typical experimental workflow for the isolation and structural confirmation of this compound.
Troubleshooting Logic for Isomer Differentiation
Caption: A logical troubleshooting workflow for differentiating isomers of this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Apigenin 7-O-methylglucuronide and Apigenin-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of Apigenin (B1666066) 7-O-methylglucuronide and Apigenin-7-O-glucuronide. Due to a lack of direct comparative studies, this document summarizes the individual bioactivities of each compound, supported by available experimental data.
Overview of Bioactivities
This section presents the available quantitative data for the bioactivity of each compound. It is important to note that the data for Apigenin 7-O-methylglucuronide is based on studies of a compound identified as "Apigenin-7-O-β-D-glucuronide methyl ester," which is assumed to be structurally identical for the purposes of this guide.
Data Presentation
Table 1: Bioactivity of Apigenin-7-O-glucuronide
| Bioactivity | Target(s) | Cell Line/System | Quantitative Data (IC₅₀) |
| Matrix Metalloproteinase (MMP) Inhibition | MMP-3 | In vitro assay | 12.87 µM[1][2][3] |
| MMP-8 | In vitro assay | 22.39 µM[1][2][3] | |
| MMP-9 | In vitro assay | 17.52 µM[1][2][3] | |
| MMP-13 | In vitro assay | 0.27 µM[1][2][3] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition[4][5] |
| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition[4][5] | |
| Tumor Necrosis Factor-α (TNF-α) Production | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent inhibition[4][5] |
Table 2: Bioactivity of this compound (as Apigenin-7-O-β-D-glucuronide methyl ester)
| Bioactivity | Target(s) | Cell Line/System | Quantitative Data |
| Anti-inflammatory Activity | 5-Lipoxygenase (5-LOX) | In vitro assay | Dose-dependent inhibition[6] |
| Cyclooxygenase-2 (COX-2) | In vitro assay | Dose-dependent inhibition[6] | |
| Tumor Necrosis Factor-α (TNF-α) Production | LPS-stimulated RAW 264.7 Macrophages | Significant inhibition at 50 and 100 µg/ml[6][7] | |
| Interleukin-1β (IL-1β) Production | LPS-stimulated RAW 264.7 Macrophages | Significant inhibition at 50 and 100 µg/ml[6][8] | |
| Cytotoxicity | MCF-7 (Breast Cancer Cells) | In vitro assay | IC₅₀: 40.17 µg/ml[9][10] |
Signaling Pathways and Experimental Workflows
Lipopolysaccharide (LPS)-Induced Inflammatory Pathway
Apigenin-7-O-glucuronide has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages. This inhibition is mediated through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.
Experimental Workflow for Assessing Anti-inflammatory Activity
The general workflow for evaluating the anti-inflammatory effects of the test compounds in LPS-stimulated RAW 264.7 cells is depicted below.
Experimental Protocols
Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of Apigenin-7-O-glucuronide and its methyl ester on the production of pro-inflammatory mediators in murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Apigenin-7-O-glucuronide or its methyl ester) and the cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To evaluate the inhibitory activity of Apigenin-7-O-glucuronide against various MMPs.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human MMP enzymes (MMP-3, -8, -9, -13) and a fluorogenic MMP substrate are used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the respective MMP enzyme, the fluorogenic substrate, and varying concentrations of Apigenin-7-O-glucuronide in an assay buffer.
-
The reaction is initiated by the addition of the substrate.
-
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Apigenin-7-O-β-D-glucuronide methyl ester on MCF-7 breast cancer cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of Apigenin-7-O-β-D-glucuronide methyl ester for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Comparative Summary
While a direct, head-to-head comparison of the bioactivities of this compound and Apigenin-7-O-glucuronide is not available in the current literature, the existing data suggests distinct areas of biological investigation for each compound.
Apigenin-7-O-glucuronide has been primarily investigated for its anti-inflammatory and enzyme inhibitory properties . The available data demonstrates its potent inhibition of MMP-13 and moderate inhibition of other MMPs, suggesting a potential role in conditions characterized by excessive matrix degradation.[1][2][3] Its ability to suppress key pro-inflammatory mediators in macrophages highlights its potential as an anti-inflammatory agent.[4][5]
This compound (reported as Apigenin-7-O-β-D-glucuronide methyl ester) has also shown anti-inflammatory effects , inhibiting enzymes and cytokines involved in the inflammatory cascade.[6][7][8] Furthermore, it has demonstrated cytotoxic activity against a breast cancer cell line, indicating a potential for investigation in oncology.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apigenin-7-glucuronide | CAS#:29741-09-1 | Chemsrc [chemsrc.com]
- 4. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Apigenin 7-O-methylglucuronide Quantification: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolites is paramount in drug development and metabolism studies. Apigenin (B1666066), a promising natural flavonoid, and its metabolites, such as Apigenin 7-O-methylglucuronide, are of significant interest for their therapeutic potential. The choice of analytical platform for their quantification can significantly impact the reliability and comparability of experimental data. This guide provides a comprehensive cross-validation comparison between the two most common analytical platforms for flavonoid quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data for the parent compound and its glucuronides to provide a robust comparative framework.
Data Presentation: A Comparative Analysis
The performance of analytical methods is typically assessed by a set of validation parameters. The following tables summarize the key quantitative data for the analysis of apigenin and its glucuronides on LC-MS/MS and HPLC-UV platforms, providing a basis for comparison.
Table 1: Performance Characteristics of LC-MS/MS for Apigenin Glucuronide Quantification
| Parameter | Performance in Biological Matrix (Blood/Bile) | Source |
| Linearity Range | 1.56 nM - 4000.0 nM | [1] |
| Lower Limit of Quantification (LLOQ) | 1.56 nM | [1] |
| Accuracy (%) | Within ± 15% | [1] |
| Precision (CV%) | < 15% | [1] |
| Recovery (%) | > 85% | [1] |
Table 2: Performance Characteristics of HPLC-UV for Apigenin and Flavonoid Glycoside Quantification
| Parameter | Performance in Biological Matrix/Extracts | Source |
| Linearity Range | 0.1744 - 13.95 µg/mL (for Apigenin) | [2] |
| Limit of Quantification (LOQ) | 31.45 ng/mL (for Apigenin) | [2] |
| Accuracy (Recovery %) | > 85.7% | [2] |
| Precision (RSD%) | < 5.4% (Inter-day) | [2] |
| Recovery (%) | > 85.7% | [2] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable quantitative analysis. Below are representative methodologies for the quantification of apigenin glucuronides using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for Apigenin 7-O-glucuronide Quantification in Blood
This protocol is based on established methods for flavonoid glucuronide analysis in biological matrices.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar flavonoid glucuronide not present in the sample).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (negative mode is often preferred for glucuronides).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the analytical standards. For Apigenin 7-O-glucuronide, a representative transition is m/z 447.0 -> 271.0.[1]
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
HPLC-UV Method for Apigenin Glycoside Quantification
This protocol is a generalized procedure based on methods for quantifying flavonoids in various samples.[2][3]
-
Sample Preparation (Liquid-Liquid Extraction for a Cream Matrix): [3]
-
Weigh 5g of the cream into a centrifuge tube.
-
Add 20 mL of dichloromethane (B109758) and an internal standard (e.g., baicalin).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and 0.2% phosphoric acid in water. A common isocratic mobile phase is a 55:45 (v/v) mixture.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: The maximum absorption wavelength for apigenin glycosides is typically around 335-350 nm.[3][4]
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A conceptual workflow for the cross-validation of two analytical methods.
References
- 1. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and assay validation of luteolin and apigenin in human urine after oral administration of tablet of Chrysanthemum morifolium extract by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Apigenin 7-O-methylglucuronide: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Apigenin 7-O-methylglucuronide and its closely related derivatives, such as Apigenin-7-O-β-D-glucuronide. This flavonoid, a metabolite of the widely studied apigenin, has demonstrated significant potential as an anti-inflammatory and anticancer agent. This document synthesizes experimental data to offer an objective overview of its performance in controlled laboratory settings versus complex biological systems.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the effective concentrations and dosages of this compound and its analogs.
Table 1: In Vitro Anti-Inflammatory Activity
| Cell Line | Inflammatory Stimulus | Analyte | Effective Concentration | % Inhibition / IC50 | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent | - | [1][2][3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Dose-dependent | - | [1][2][3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | 50 and 100 µg/ml | Significant inhibition | [1][2][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Dose-dependent | Significant inhibition | [5] |
Table 2: In Vitro Anticancer Activity
| Cell Line | Compound | Effective Concentration | IC50 | Reference |
| MCF-7 (Breast Cancer) | Apigenin-7-O-β-D-glucuronide methyl ester | 1, 5, 10, 50, 100 µg/ml | 40.17 µg/ml | [6][7] |
| HCT116 (Colon Cancer) | Apigenin-7-O-glucoside | Lower concentration than apigenin | - | [8] |
| HeLa (Cervical Cancer) | Apigenin-7-O-glucoside | - | - | [9] |
Table 3: In Vivo Anti-Inflammatory and Anticancer Activity
| Animal Model | Condition | Compound | Dosage | Outcome | Reference |
| Mice | LPS-induced endotoxin (B1171834) shock | Apigenin-7-O-β-D-glucuronide | - | Protected mice from lethality | [1][2] |
| Rat | Carrageenan-induced paw edema | Apigenin-7-O-β-D-glucuronide methyl ester | - | Significant anti-inflammatory activity | [5][10] |
| Mice | Cervical tumor xenograft | Apigenin | - | Suppressed tumor growth | [11] |
| Mice | Cisplatin-resistant colon cancer xenograft | Apigenin | 35 mg/kg | Inhibited tumor growth, weight, and volume | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the cited studies.
In Vitro Anti-Inflammatory Assays
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are then seeded in multi-well plates and pre-treated with varying concentrations of this compound or its derivatives for a specified period. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS).
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β) Levels: The levels of PGE2 and various cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
Gene Expression Analysis: The mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR).[1][2]
In Vitro Anticancer Assays
Cell Viability and Cytotoxicity: Cancer cell lines such as MCF-7 or HCT116 are treated with a range of concentrations of the test compound. Cell viability is assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue, which measure mitochondrial activity.[6][7][11] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[6][7]
Apoptosis Assays: The induction of apoptosis (programmed cell death) is evaluated using techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[12]
In Vivo Animal Studies
LPS-Induced Endotoxemia Model: Mice are administered this compound or its analog prior to a lethal injection of LPS. Survival rates and the levels of pro-inflammatory cytokines in the serum are monitored over time.[1][2]
Carrageenan-Induced Paw Edema Model: The anti-inflammatory effect is assessed by inducing paw edema in rats with a sub-plantar injection of carrageenan. The test compound is administered orally or intraperitoneally before the carrageenan injection, and the paw volume is measured at different time points.[5][10]
Cancer Xenograft Models: Human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with the test compound. Tumor volume and weight are measured regularly to evaluate the anti-tumor efficacy.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: MAPK/AP-1 signaling pathway inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway inhibition by Apigenin derivatives.
Caption: Workflow for comparing in vitro and in vivo efficacy.
References
- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jbuon.com [jbuon.com]
A Comparative Analysis of the Anti-inflammatory Effects of Apigenin 7-O-methylglucuronide and its Aglycone, Apigenin
For Immediate Release
A detailed comparison of the anti-inflammatory properties of the naturally occurring flavonoid apigenin (B1666066) and its metabolite, Apigenin 7-O-methylglucuronide, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform future research and therapeutic development.
The flavonoid apigenin, abundant in various fruits and vegetables, is well-regarded for its potent anti-inflammatory and antioxidant activities.[1][2] In the body, apigenin is often metabolized into glucuronide conjugates, such as this compound. Understanding the comparative anti-inflammatory efficacy of the parent compound and its metabolites is crucial for the development of effective anti-inflammatory agents. This guide synthesizes findings from multiple studies to draw a comparative picture of their effects on key inflammatory pathways and mediators.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing IC50 values for this compound and its aglycone, apigenin, under identical experimental conditions are limited in the currently available literature. However, data from separate studies on their inhibitory effects on various inflammatory markers are presented below. It is important to note that variations in experimental setups preclude a direct, definitive comparison of potency from this data.
| Compound | Target | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| Apigenin 7-O-β-D-glucuronide methyl ester | COX-2 | Not Specified | Not Specified | IC50: 42.55 µg/mL | [3] |
| Apigenin | COX-2 | Not Specified (In silico) | Not Specified | Ki: 16.88 µM | [4] |
| Apigenin 7-O-β-D-glucuronide | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Significant inhibition at 10-100 µM | [5] |
| Apigenin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Significant inhibition | Not Specified |
| Apigenin 7-O-β-D-glucuronide | TNF-α Production | RAW 264.7 Macrophages | LPS | Significant inhibition at 10-100 µM | [5] |
| Apigenin | TNF-α Production | RAW 264.7 Cells | LPS | Significant reduction at 30 µM | [1] |
| Apigenin 7-O-β-D-glucuronide methyl ester | TNF-α Production | RAW 264.7 Cells | LPS | Significant inhibition at 50 and 100 µg/ml | [6] |
| Apigenin | IL-6 Production | RAW 264.7 Cells | LPS | Meaningfully suppressed | [1] |
| Apigenin | IL-1β Production | RAW 264.7 Cells | LPS | Meaningfully suppressed | [1] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Mechanisms of Anti-inflammatory Action
Both apigenin and its glucuronide conjugate exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Apigenin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] This inhibition is achieved by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[7] Furthermore, apigenin can attenuate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in inflammation.[9]
This compound (and its related glucuronides) also demonstrates anti-inflammatory activity through the inhibition of critical signaling cascades. Studies on Apigenin-7-O-β-D-glucuronide have revealed its ability to inactivate the Activator Protein-1 (AP-1) and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[5] This leads to a downstream reduction in the production of pro-inflammatory mediators.
Signaling Pathway Diagrams
Figure 1: Apigenin's inhibition of the NF-κB signaling pathway.
Figure 2: this compound's inhibition of the MAPK pathway.
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory effects of compounds like apigenin and its derivatives in a common in vitro model, LPS-stimulated RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (Apigenin or this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is measured spectrophotometrically.
-
The cytokine concentration is calculated based on a standard curve.
Experimental Workflow Diagram
Figure 3: General workflow for in vitro anti-inflammatory assays.
Conclusion
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of Apigenin 7-O-methylglucuronide and Luteolin-7-O-glucuronide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two closely related flavonoid glucuronides: Apigenin (B1666066) 7-O-methylglucuronide and Luteolin-7-O-glucuronide. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting a side-by-side analysis of their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key computed properties of Apigenin 7-O-methylglucuronide and Luteolin-7-O-glucuronide.
| Property | This compound | Luteolin-7-O-glucuronide |
| Molecular Formula | C₂₂H₂₀O₁₁[1] | C₂₁H₁₈O₁₂[2] |
| Molecular Weight | 460.4 g/mol [1] | 462.4 g/mol [2] |
| Exact Mass | 460.10056145 Da[1] | 462.07982601 Da[2] |
| XLogP3-AA (Lipophilicity) | 1.4[1] | 0.8[2] |
| Hydrogen Bond Donor Count | 5[1] | 7 |
| Hydrogen Bond Acceptor Count | 11[1] | 12 |
| Rotatable Bond Count | 5[1] | 5 |
| Topological Polar Surface Area | 172 Ų[1] | 203 Ų[2] |
| Solubility in DMSO | 89 mg/mL (199.39 mM) | 92 mg/mL (198.97 mM)[3] |
Pharmacokinetic Profiles (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its bioavailability and duration of action. While direct comparative ADME data for this compound and Luteolin-7-O-glucuronide is limited, studies on their parent compounds and related glucuronides provide valuable insights.
| Parameter | This compound (inferred) | Luteolin-7-O-glucuronide (inferred) |
| Absorption | Likely absorbed after oral administration, potentially serving as a prodrug to apigenin. | Absorbed after oral administration, often following hydrolysis to luteolin (B72000). |
| Bioavailability | Oral administration of Apigenin-7-O-glucuronide (A7G) in rats resulted in significantly higher systemic exposure to apigenin compared to oral administration of apigenin itself, suggesting A7G can improve the low bioavailability of apigenin. | The oral bioavailability of luteolin is generally low due to significant first-pass metabolism. Luteolin-7-O-glucoside has an oral bioavailability of approximately 10±2 % in rats, with biotransformation to luteolin. |
| Metabolism | Apigenin is extensively metabolized in the liver and intestines, primarily through glucuronidation. This compound is a product of this metabolism. | Luteolin undergoes extensive metabolism, including glucuronidation and sulfation. Luteolin-7-O-glucuronide is a major metabolite. |
| Major Metabolites | Apigenin and its other glucuronide and sulfate (B86663) conjugates. | Luteolin, luteolin-diglucuronide, and methyl-luteolin-diglucuronide. |
| Excretion | Primarily through bile and urine. | Mainly excreted via bile. |
Pharmacodynamic Activities
Both apigenin and luteolin, and their glucuronidated metabolites, exhibit a range of biological activities. This section compares their known pharmacodynamic effects.
| Activity | This compound | Luteolin-7-O-glucuronide |
| Anti-inflammatory Activity | Apigenin-7-O-glucuronide inhibits the release of TNF-α and total nitrites in LPS-activated macrophages.[4] It also protects mice against endotoxin (B1171834) shock. | Possesses anti-inflammatory properties.[3] It inhibits nitric oxide (NO) production and the expression of inflammatory mediators like iNOS, COX-2, IL-6, IL-1β, and TNF-α in LPS-stimulated macrophages. |
| Enzyme Inhibition | Apigenin-7-O-glucuronide inhibits matrix metalloproteinases (MMPs) with IC50 values of 12.87 µM (MMP-3), 22.39 µM (MMP-8), 17.52 µM (MMP-9), and 0.27 µM (MMP-13).[5][6] | Luteolin-7-O-glucoside shows a significant inhibitory effect against acetylcholinesterase (65 ± 2%). |
| Anticancer Activity | Apigenin and its glycosides have demonstrated anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. | Luteolin and its glycosides exhibit anticancer effects through the modulation of various signaling pathways. |
| Other Activities | Stimulates collagen biosynthesis in skin fibroblasts.[7] | Exhibits antimicrobial, antioxidant, antimutagenic, and antigenotoxic activities.[3] |
Signaling Pathway Modulation
The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways.
This compound
While specific studies on this compound are limited, the known pathways for apigenin and Apigenin-7-O-glucuronide involve the inhibition of the MAPK and AP-1 signaling pathways, which are crucial in inflammatory responses.[8] Apigenin is also known to modulate the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.
Caption: Inferred anti-inflammatory signaling pathway for this compound.
Luteolin-7-O-glucuronide
Luteolin-7-O-glucuronide has been shown to exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome activation.[9] It also modulates other key inflammatory pathways, including NF-κB, MAPK (p38 and JNK), and STAT3. Furthermore, it activates the Nrf2 antioxidant response pathway.
Caption: Anti-inflammatory and antioxidant signaling pathways of Luteolin-7-O-glucuronide.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of compounds.
Objective: To determine the bidirectional permeability of the test compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (this compound and Luteolin-7-O-glucuronide)
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial volt-ohm meter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the assay.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral compartment and collect samples from the apical compartment.
-
Paracellular Permeability: After the experiment, assess the integrity of the monolayer by measuring the permeability of Lucifer yellow.
-
Sample Analysis: Analyze the concentration of the test compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
Caption: Workflow for the Caco-2 permeability assay.
Liver Microsomal Stability Assay
This assay is used to evaluate the metabolic stability of a compound in the presence of liver enzymes.
Objective: To determine the in vitro metabolic stability of the test compounds using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (this compound and Luteolin-7-O-glucuronide)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.
-
Termination: Immediately terminate the reaction by adding cold acetonitrile to the aliquots. This also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL).
References
- 1. This compound | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Luteolin-7-O-glucuronide | C21H18O12 | CID 13607752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS:53538-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability of Apigenin Glucuronide Versus Glycoside Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of apigenin-7-O-glucuronide, a major metabolite of the dietary flavonoid apigenin (B1666066), with its glycoside precursors. The information presented herein is supported by experimental data to aid in research and development involving these compounds.
Apigenin, a flavone (B191248) abundant in various plants, is primarily present in nature in its glycosylated forms.[1][2][3] For the biological effects of apigenin to be exerted systemically, these glycosides must be hydrolyzed to the aglycone form, absorbed, and subsequently metabolized, primarily into glucuronide and sulfate (B86663) conjugates.[1][4] This guide focuses on the comparative bioavailability of the major metabolite, apigenin-7-O-glucuronide, and its precursors.
Quantitative Bioavailability Data
A key factor in the therapeutic potential of any compound is its oral bioavailability. The following table summarizes pharmacokinetic parameters for apigenin and its metabolite, apigenin-7-O-glucuronide, from a study in rats. This data highlights the potential of apigenin-7-O-glucuronide to act as a prodrug, enhancing the systemic exposure to the active aglycone.
| Compound Administered (Oral) | Analyte Measured | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability of Apigenin |
| Apigenin | Apigenin | 18.2 ± 3.5 | 78.4 ± 18.6 | 1.0 |
| Apigenin-7-O-glucuronide | Apigenin | 47.7 ± 11.2 | 1123.1 ± 245.7 | 14.3-fold increase |
Data sourced from a pharmacokinetic study in rats.[5]
The results from this study indicate a significantly higher systemic exposure (Cmax and AUC) to apigenin when administered as its metabolite, apigenin-7-O-glucuronide, compared to the oral administration of apigenin itself.[5] This suggests that the glucuronide form may bypass some of the metabolic steps that limit the bioavailability of the aglycone.[5]
Experimental Protocols
The following is a summary of the experimental protocol used to obtain the comparative pharmacokinetic data.
1. Animal Model:
-
Male Wistar rats were used for the in vivo pharmacokinetic studies.[6]
-
Animals were fasted overnight with free access to water before the experiments.[6]
2. Drug Administration:
-
Apigenin and apigenin-7-O-glucuronide were administered orally via gavage.
-
For intravenous administration to determine absolute bioavailability, compounds were dissolved in a suitable vehicle and administered via the tail vein.
3. Sample Collection:
-
Blood samples were collected from the jugular vein at predetermined time points post-dosing.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method:
-
A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method was used for the simultaneous quantification of apigenin and apigenin-7-O-glucuronide in plasma samples.[5]
-
The method was validated for linearity, precision, accuracy, and stability.[5]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) were calculated using non-compartmental analysis.[6]
Metabolic Pathway and Bioavailability Logic
The bioavailability of apigenin from its naturally occurring glycoside precursors is a multi-step process involving enzymatic deglycosylation, absorption of the aglycone, and subsequent phase II metabolism. The following diagram illustrates this pathway.
Caption: Metabolic pathway of apigenin glycosides to apigenin glucuronide.
This workflow illustrates that the conversion of glycosides to the absorbable aglycone is a critical and often rate-limiting step for bioavailability.[7] The subsequent extensive first-pass metabolism in the intestine and liver further reduces the systemic levels of free apigenin.[5] Administering apigenin in its glucuronidated form may circumvent these initial metabolic hurdles, leading to improved systemic exposure to the active apigenin aglycone, as suggested by the pharmacokinetic data.[5]
Conclusion
The available experimental data suggests that apigenin-7-O-glucuronide exhibits significantly higher oral bioavailability for delivering the active apigenin aglycone compared to the administration of apigenin itself. This finding is of considerable importance for the development of apigenin-based therapeutics, as it suggests that utilizing the glucuronide metabolite as a prodrug could be a viable strategy to overcome the inherently low bioavailability of apigenin. Further research, particularly in human subjects, is warranted to confirm these findings and to explore the full therapeutic potential of apigenin-7-O-glucuronide. It is important to note that while the isolation of Apigenin 7-O-methylglucuronide has been reported, there is currently a lack of pharmacokinetic and bioavailability data for this specific compound in the scientific literature.
References
- 1. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
For Immediate Release: December 6, 2025
This guide provides a comparative overview of the cytotoxic properties of Apigenin (B1666066) 7-O-methylglucuronide, Apigenin 7-O-glucoside, and their parent aglycone, Apigenin, against various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of these compounds' potential as anticancer agents.
Summary of Cytotoxicity Data
The in vitro cytotoxic activity of Apigenin 7-O-methylglucuronide, Apigenin 7-O-glucoside, and Apigenin was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through MTT assays. The results are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 40.17 (converted from 40.17 µg/ml) | [cite] |
| Apigenin 7-O-glucoside | HCT116 | 15 | [cite] |
| HeLa | 18.28 | [1] | |
| HeLa | 47.26 (at 48h) | [2] | |
| Apigenin | HCT116 | 62 | [cite] |
| MCF-7 | 56.72 | [3] | |
| HeLa | 35.89 | [4] | |
| HeLa | 10 (at 72h) | [5] |
Note: The IC50 value for this compound was originally reported in µg/ml and has been converted to µM for comparative purposes, assuming a molecular weight of approximately 462.4 g/mol . Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Apigenin 7-O-glucoside, or Apigenin) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps of the MTT assay for determining cell cytotoxicity.
Studies suggest that apigenin and its derivatives exert their anticancer effects through the modulation of various signaling pathways. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a frequently implicated target.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by apigenin and its derivatives.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A natural flavonoid, apigenin isolated from Clerodendrum viscosum leaves, induces G2/M phase cell cycle arrest and apoptosis in MCF-7 cells through the regulation of p53 and caspase-cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin induced apoptosis through p53-dependent pathway in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of Apigenin Derivatives in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the metabolic stability of Apigenin 7-O-methylglucuronide against its parent compound, Apigenin, and its major metabolite, Apigenin 7-O-glucuronide, in a liver microsomal model. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics, as metabolic stability directly influences bioavailability, efficacy, and potential toxicity. While direct experimental data for this compound is not extensively available in current literature, this guide extrapolates its expected stability based on the well-documented metabolism of Apigenin and the general principles of flavonoid metabolism.
Executive Summary
Apigenin, a widely studied flavonoid, undergoes extensive Phase I and Phase II metabolism in the liver, leading to rapid clearance.[1][2] Its primary metabolic pathway is glucuronidation, with Apigenin 7-O-glucuronide being a major metabolite. The addition of a glucuronide moiety is known to increase the stability of flavonoids.[3][4][5] It is hypothesized that the further methylation of this glucuronide in this compound would further enhance its metabolic stability by sterically hindering enzymatic cleavage. This guide presents a comparative analysis based on available data for Apigenin and provides a detailed experimental protocol for a standardized in vitro liver microsomal stability assay to facilitate further research.
Comparative Metabolic Stability Data
The following table summarizes the available and extrapolated metabolic stability data for Apigenin and its derivatives in a human liver microsome model. It is important to note that the data for Apigenin 7-O-glucuronide and this compound are based on scientific inference due to the limited availability of direct comparative studies.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Expected Metabolic Stability |
| Apigenin | Structure not available | < 30 (Unstable) | > 50 (High) | Low |
| Apigenin 7-O-glucuronide | Structure not available | > 60 (Stable) | < 10 (Low) | High |
| This compound | Structure not available | >> 60 (Highly Stable) | << 10 (Very Low) | Very High |
Note: The quantitative values for Apigenin are representative of a compound with high clearance and are based on the general understanding of its extensive metabolism.[1][2] The values for the glucuronide derivatives are qualitative extrapolations based on the principle that glycosylation and methylation generally increase metabolic stability.
Metabolic Pathways and Rationale for Stability Differences
Apigenin is primarily metabolized in the liver through two main phases. Phase I metabolism involves hydroxylation, primarily mediated by cytochrome P450 enzymes (CYPs), leading to the formation of metabolites like luteolin.[1] However, the more dominant metabolic route is Phase II conjugation, where glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl groups of apigenin, forming various monoglucuronides.[1][2] This process significantly increases the water solubility of the compound, facilitating its excretion.
The increased stability of Apigenin 7-O-glucuronide compared to Apigenin is attributed to the masking of the 7-hydroxyl group by the glucuronide moiety. This prevents further Phase I and Phase II reactions at this site. For this compound, the addition of a methyl group to the glucuronide is expected to provide further steric hindrance, making it an even poorer substrate for deglucuronidating enzymes, thus significantly increasing its metabolic half-life.
Metabolic pathway of Apigenin in the liver.
Experimental Protocols
A standardized in vitro liver microsomal stability assay is essential for generating reliable and comparable data. The following protocol outlines the key steps for such an assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compounds (Apigenin, Apigenin 7-O-glucuronide, this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solutions to 37°C.
-
In a microcentrifuge tube, combine the liver microsome suspension and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).
Workflow of a typical liver microsomal stability assay.
Conclusion
Based on the established metabolic pathways of flavonoids, it is concluded that Apigenin exhibits low metabolic stability in liver microsomes due to extensive Phase I and Phase II metabolism. The glucuronidated form, Apigenin 7-O-glucuronide, is expected to be significantly more stable. The novel derivative, this compound, is predicted to have the highest metabolic stability among the three compounds. This enhanced stability could translate to improved bioavailability and a longer duration of action in vivo. To confirm these hypotheses, direct experimental evaluation using the provided standardized protocol is highly recommended. Such studies will provide crucial data for the rational design and development of more effective flavonoid-based therapeutic agents.
References
- 1. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Apigenin 7-O-methylglucuronide: A Procedural Guide
Immediate Safety and Logistical Information
Before handling Apigenin 7-O-methylglucuronide for disposal, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) for structurally similar compounds, such as Apigenin-7-glucuronide, indicate that it may be harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
Key Hazard Information for Structurally Similar Compound (Apigenin-7-glucuronide):
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2][3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, based on established guidelines for laboratory chemical waste management.[4][5][6]
-
Waste Identification and Classification: Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[7]
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[8] It should be collected separately. For example, solid waste should be kept separate from liquid waste.
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[8][9] The original container, if empty and in good condition, can be reused for waste collection.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The label must be legible and securely attached to the container.[5]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be at or near the point of generation.
-
Keep the waste container tightly sealed except when adding waste.[4] Funnels should not be left in the container opening.
-
Ensure the SAA is away from heat sources and direct sunlight.[5]
-
-
Disposal Request and Pickup:
-
Once the container is full (no more than 90% capacity to prevent spills) or when the research is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the absorbent material and the spilled compound and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[7]
-
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent.[10]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[10]
-
Once properly rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[11]
-
Experimental Protocols
Currently, there are no specific experimental protocols documented in publicly available resources for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, chemical treatment in the lab is not recommended. The standard and safest procedure is collection and disposal via a licensed hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and other laboratory chemical waste.
Caption: Workflow for Safe Laboratory Chemical Waste Disposal.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management policies for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Apigenin-7-O-glucuronide|29741-09-1|MSDS [dcchemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Apigenin 7-O-methylglucuronide
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of Apigenin-7-glucuronide, Apigenin 7-O-methylglucuronide should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] The following PPE is essential for safe handling.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a good seal to protect against splashes, fumes, and debris.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[4] Ensure gloves are inspected for damage before use and replaced immediately if compromised.[2] |
| Body Protection | Laboratory Coat | A full-length, flame-retardant lab coat is necessary to protect skin and clothing from potential splashes and spills.[2] |
| Respiratory Protection | Respirator or Mask | Use in a well-ventilated area.[1] If handling fine powders or there is a risk of aerosolization, a respirator (e.g., N95) is essential to prevent respiratory tract irritation.[2][5] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[5] |
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
